Product packaging for BPTU(Cat. No.:)

BPTU

Cat. No.: B1667491
M. Wt: 445.4 g/mol
InChI Key: AHFLGPTXSIRAQK-UHFFFAOYSA-N
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Description

BPTU is an allosteric antagonist of the purinergic P2Y1 receptor (Ki = 6 nM for the human receptor). This compound is selective for P2Y1 over P2Y2, P2Y6, P2Y11, P2Y12, and P2Y14 receptors (Kis = ≥3,500 nM). It inhibits platelet aggregation in human platelet-rich plasma (hPRP;  IC50 = 2.1 µM). This compound reduces thrombus weight by 68% in a rat model of iron chloride-induced arterial thrombosis and prolongs provoked cuticle and mesenteric bleeding time in rats when administered intravenously as a 10 mg/kg bolus dose followed by a 10 mg/kg per hour infusion. It also inhibits contractions induced by electrical field stimulation in isolated muscle strips from rat and mouse colon (EC50s = 0.5 and 0.1 µM, respectively) and antrum (EC50s = 9 and 0.3 µM, respectively).>This compound is a P2Y1 antagonist. It has been shown to provide antithrombotic efficacy and reduce bleeding liability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22F3N3O3 B1667491 BPTU

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFLGPTXSIRAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of BPTU as a P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU), a potent and selective non-nucleotide allosteric antagonist of the P2Y1 purinergic receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows relevant to the study of this compound.

Introduction: The P2Y1 Receptor and the Antagonist this compound

The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a crucial role in various physiological processes, most notably platelet aggregation.[1] Upon activation by ADP, the P2Y1 receptor, coupled to Gq/11, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), culminating in cellular responses such as platelet shape change and aggregation.[2][3][4] Consequently, the P2Y1 receptor has emerged as a significant target for the development of antithrombotic agents.

This compound is a novel, non-nucleotide antagonist of the P2Y1 receptor that has demonstrated significant potential in reducing platelet aggregation.[5] Its unique mechanism of action and high selectivity offer a promising avenue for the development of safer and more effective antithrombotic therapies.

Core Mechanism of Action: Allosteric Antagonism

Crystal structure analysis of the human P2Y1 receptor in complex with this compound has revealed a unique allosteric binding site.[3][5][6][7] Unlike traditional orthosteric antagonists that compete with the endogenous ligand for the primary binding pocket, this compound binds to a distinct site located on the external interface of the receptor with the lipid bilayer, entirely outside the seven-transmembrane helical bundle.[3][5][6][7]

This allosteric binding of this compound induces a conformational change in the receptor, stabilizing it in an inactive state. This prevents the receptor from undergoing the necessary conformational changes required for G protein coupling and subsequent downstream signaling, even when ADP is bound to the orthosteric site. This allosteric modulation effectively inhibits ADP-induced platelet aggregation and other P2Y1-mediated responses.

The binding pocket for this compound is a relatively shallow, hydrophobic pocket formed by residues from helices I, II, III, and extracellular loop 1.[3] The interaction is predominantly hydrophobic, which is consistent with the lipophilic nature of the diarylurea scaffold of this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with the P2Y1 receptor.

Table 1: Binding Affinity and Potency of this compound

ParameterSpeciesValueAssay TypeReference
KiHuman6 nMRadioligand Binding Assay[7]
EC50Rat Colon0.3 µMIsolated Tissue Bath (Inhibition of Contraction)[4][5]
EC50Mouse Colon0.06 µMIsolated Tissue Bath (Inhibition of Contraction)[4][5]
IC50Human Platelet-Rich Plasma2.1 µMPlatelet Aggregation Assay[7]

Table 2: Selectivity Profile of this compound

ReceptorKi (nM)Reference
P2Y1 (Human)6[7]
P2Y2≥3,500[7]
P2Y6≥3,500[7]
P2Y11≥3,500[7]
P2Y12≥3,500[7]
P2Y14≥3,500[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonist activity of this compound at the P2Y1 receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the P2Y1 receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells)

  • Radiolabeled P2Y1 receptor antagonist (e.g., [3H]MRS2500)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 120 mM NaCl, 1 mM EDTA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine membrane preparations (20-50 µg of protein), a fixed concentration of the radiolabeled antagonist (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human venous blood collected in sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • ADP (agonist)

  • This compound (antagonist)

  • Saline solution

  • Light transmission aggregometer

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Induction: Place the PRP sample in the aggregometer cuvette with a stir bar. Add a submaximal concentration of ADP to induce platelet aggregation.

  • Measurement: Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: Determine the maximal aggregation percentage for each concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.

Isolated Tissue Bath (Gastrointestinal Motility) Assay

This protocol assesses the effect of this compound on the contractility of isolated gastrointestinal smooth muscle strips.

Materials:

  • Rodent (rat or mouse) colon or other gastrointestinal tissue

  • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2

  • Isolated organ bath system with isometric force transducers

  • ADP or a stable P2Y1 agonist (e.g., 2-MeSADP)

  • This compound

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect a segment of the colon. Cut longitudinal or circular muscle strips and mount them in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the buffer.

  • Induction of Contraction/Relaxation: Induce contractions or relaxations using a P2Y1 receptor agonist.

  • Antagonist Application: In the presence of varying concentrations of this compound, measure the response to the agonist.

  • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Calculate the EC50 values and determine the antagonist potency of this compound.

Calcium Mobilization Assay

This protocol measures the ability of this compound to block ADP-induced increases in intracellular calcium in cells expressing the P2Y1 receptor.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • ADP (agonist)

  • This compound (antagonist)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Plate the P2Y1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Agonist Addition and Measurement: Use the fluorescence plate reader to add a concentration of ADP that elicits a submaximal response and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response for each well. Determine the IC50 of this compound for the inhibition of the ADP-induced calcium signal.

Mandatory Visualizations

Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosteric) Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca_ER->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow: Platelet Aggregation Assay

Platelet_Aggregation_Workflow start Start: Collect Whole Blood prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep instrument_cal Calibrate Aggregometer (PRP=0%, PPP=100%) prp_prep->instrument_cal incubation Incubate PRP with This compound or Vehicle instrument_cal->incubation aggregation Induce Aggregation with ADP incubation->aggregation measurement Measure Light Transmission aggregation->measurement analysis Data Analysis: Calculate % Aggregation and IC50 measurement->analysis end End analysis->end

Caption: Workflow for Light Transmission Aggregometry.

Logical Relationship: this compound's Allosteric Mechanism

BPTU_Mechanism This compound This compound AllostericSite Binds to Allosteric Site on P2Y1 Receptor This compound->AllostericSite ConformationalChange Induces Conformational Change AllostericSite->ConformationalChange InactiveState Stabilizes Receptor in Inactive State ConformationalChange->InactiveState GProteinCoupling Prevents G Protein Coupling InactiveState->GProteinCoupling DownstreamSignaling Blocks Downstream Signaling GProteinCoupling->DownstreamSignaling FunctionalResponse Inhibits Cellular Response DownstreamSignaling->FunctionalResponse

Caption: Logical Flow of this compound's Allosteric Antagonism.

Conclusion

This compound represents a significant advancement in the field of P2Y1 receptor antagonism. Its novel allosteric mechanism, binding to a unique site outside the helical bundle, provides high selectivity and potent inhibition of receptor function. The comprehensive data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to design the next generation of allosteric modulators for GPCRs. The detailed protocols and visual aids are intended to facilitate the replication and extension of these findings, ultimately contributing to the development of new and improved treatments for thrombotic diseases.

References

The Allosteric Antagonist BPTU: A Technical Overview of its Function in P2Y1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, commonly known as BPTU, is a potent and selective, non-nucleotide allosteric antagonist of the P2Y1 purinergic receptor (P2Y1R).[1][2] As a G-protein coupled receptor (GPCR), P2Y1R plays a crucial role in various physiological processes, most notably in ADP-induced platelet aggregation, making it a significant target for antithrombotic therapies.[3][4] This technical guide provides an in-depth analysis of this compound's function in cell signaling, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on the P2Y1 receptor through a unique allosteric mechanism. Unlike orthosteric antagonists that compete with the endogenous ligand (ADP) at the binding site, this compound binds to a distinct allosteric pocket located on the external interface of the receptor with the lipid bilayer.[3] This binding site is situated outside of the seven-transmembrane helical bundle, a feature that distinguishes this compound from many other GPCR modulators.[5] By binding to this allosteric site, this compound stabilizes an inactive conformation of the receptor, thereby preventing the downstream signaling cascade initiated by ADP binding.

P2Y1 Receptor Signaling Pathway and this compound's Role

The P2Y1 receptor is coupled to the Gq class of G-proteins.[6][7] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC).[4][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), triggers a cascade of downstream events that culminate in cellular responses such as platelet shape change and aggregation.[4]

This compound, by locking the P2Y1 receptor in an inactive state, prevents the Gαq-mediated activation of PLC and the subsequent production of IP3 and DAG. This blockade of the signaling pathway at its inception effectively inhibits the rise in intracellular calcium and the activation of PKC, thereby nullifying the physiological effects of ADP binding.

Quantitative Data

The inhibitory potency of this compound on the P2Y1 receptor has been quantified in various assays. The following table summarizes key quantitative data for this compound.

ParameterValueSpecies/SystemReference
Ki 6 nMHuman P2Y1 Receptor[1]
IC50 2.1 µMHuman Platelet-Rich Plasma (hPRP) Aggregation[1]
EC50 0.06 µMMouse Colon Motility[5]
EC50 0.3 µMRat Colon Motility[5]
EC50 0.1 µMMouse Colon (EFS-induced contractions)[1]
EC50 0.5 µMRat Colon (EFS-induced contractions)[1]
EC50 0.3 µMMouse Antrum (EFS-induced contractions)[1]
EC50 9 µMRat Antrum (EFS-induced contractions)[1]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor.

  • Radioligand, e.g., [3H]MRS2500 (an orthosteric antagonist).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a fixed amount of P2Y1R-expressing cell membranes.

  • Add a fixed concentration of the radioligand.

  • Add varying concentrations of this compound.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • ADP (agonist).

  • This compound.

  • Platelet aggregometer.

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Adjust the platelet count in the PRP using PPP.

  • Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission (calibrated with PPP as 100% transmission).

  • Add varying concentrations of this compound to the PRP and incubate for a short period.

  • Induce platelet aggregation by adding a fixed concentration of ADP.

  • Monitor the change in light transmission over time as platelets aggregate.

  • Calculate the percentage of inhibition of aggregation for each this compound concentration and determine the IC50 value.

Calcium Mobilization Assay

This assay assesses the effect of this compound on the increase in intracellular calcium concentration following P2Y1 receptor activation.

Materials:

  • Cells expressing the P2Y1 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • ADP (agonist).

  • This compound.

  • A fluorescence plate reader or microscope.

Procedure:

  • Plate P2Y1R-expressing cells in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the cells and incubate.

  • Stimulate the cells with a fixed concentration of ADP.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • The inhibition of the calcium response by this compound is used to determine its potency.

Visualizations

BPTU_Mechanism_of_Action cluster_membrane Cell Membrane P2Y1R_inactive P2Y1R (Inactive) P2Y1R_active P2Y1R (Active) P2Y1R_inactive->P2Y1R_active Activates BPTU_bound_P2Y1R This compound-P2Y1R Complex (Inactive) P2Y1R_inactive->BPTU_bound_P2Y1R G_protein Gq Protein P2Y1R_active->G_protein Activates No_Response Inhibition of Cellular Response BPTU_bound_P2Y1R->No_Response Prevents activation ADP ADP (Agonist) ADP->P2Y1R_inactive Binds This compound This compound This compound->P2Y1R_inactive Binds allosterically PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_aggregation Platelet Aggregation Assay cluster_calcium Calcium Mobilization Assay b1 Incubate P2Y1R membranes with Radioligand and this compound b2 Separate bound/free ligand (Filtration) b1->b2 b3 Quantify bound radioligand (Scintillation Counting) b2->b3 b4 Calculate Ki b3->b4 a1 Prepare Platelet-Rich Plasma (PRP) a2 Incubate PRP with this compound a1->a2 a3 Induce aggregation with ADP a2->a3 a4 Measure light transmission (Aggregometry) a3->a4 a5 Calculate IC50 a4->a5 c1 Load P2Y1R-expressing cells with Calcium Dye c2 Incubate cells with this compound c1->c2 c3 Stimulate with ADP c2->c3 c4 Measure fluorescence change c3->c4 c5 Determine inhibition of Ca²⁺ response c4->c5

References

An In-depth Technical Guide to BPTU: A P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BPTU, a potent and selective allosteric antagonist of the P2Y1 purinergic receptor (P2Y1R). This document details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, making it an essential resource for researchers in pharmacology and drug development.

Core Compound Details

  • Full Chemical Name: 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea[1]

  • Synonyms: this compound, BMS-646786[1]

  • Chemical Formula: C₂₃H₂₂F₃N₃O₃

  • Molecular Weight: 445.43 g/mol

Chemical Structure
this compound Chemical Structure

Figure 1. 2D Chemical Structure of this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueAssay ConditionsSpeciesReference
Ki 6 nMP2Y1R membrane binding assayHuman[2]
IC₅₀ 2.1 µMADP-induced platelet aggregation in platelet-enriched human plasma (hPRP)Human[2]
EC₅₀ 0.3 µMInhibition of purinergic inhibitory junction potentials in the colonRat
EC₅₀ 0.06 µMInhibition of purinergic inhibitory junction potentials in the colonMouse

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that plays a crucial role in platelet aggregation and other physiological processes.

The binding of ADP to the P2Y1 receptor activates Gq, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream events culminating in platelet shape change and aggregation.[2]

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_receptor P2Y1 Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates Gq Gq P2Y1R->Gq Activates This compound This compound (Antagonist) This compound->P2Y1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

Plausible Synthesis Protocol for this compound

Step 1: Synthesis of 2-(2-(tert-butyl)phenoxy)pyridin-3-amine

This intermediate can be synthesized through a multi-step process, likely involving the coupling of 2-tert-butylphenol with a suitable 2-halopyridin-3-amine derivative under basic conditions, potentially using a copper or palladium catalyst.

Step 2: Synthesis of 1-(trifluoromethoxy)phenyl isocyanate

This reagent can be prepared from 4-(trifluoromethoxy)aniline by reacting it with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.

Step 3: Final Urea Formation

  • Dissolve 2-(2-(tert-butyl)phenoxy)pyridin-3-amine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Add 1-(trifluoromethoxy)phenyl isocyanate (1 equivalent) to the solution.

  • The reaction is typically carried out at room temperature and may be stirred for several hours to overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, this compound.

P2Y1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human P2Y1 receptor using a competitive radioligand binding assay.

Materials:

  • Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

  • [³H]-MRS2500 (a known P2Y1R antagonist radioligand).

  • This compound stock solution (in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the this compound dilution (or vehicle for total binding), and 25 µL of [³H]-MRS2500 (at a final concentration close to its Kd).

  • To initiate the binding reaction, add 100 µL of the P2Y1R-expressing cell membranes (typically 10-20 µg of protein per well).

  • For non-specific binding determination, add a high concentration of a known unlabeled P2Y1R antagonist (e.g., 10 µM MRS2500) instead of this compound.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the IC₅₀ of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

This protocol outlines the procedure to measure the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).

  • Adenosine diphosphate (ADP) solution.

  • This compound stock solution (in DMSO).

  • Saline solution (0.9% NaCl).

  • Light transmission aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Adjust the platelet count in the PRP if necessary (typically to 2.5 x 10⁸ platelets/mL) using PPP.

  • In an aggregometer cuvette, add PRP and a stir bar.

  • Add a specific concentration of this compound (or vehicle control) and incubate for a predetermined time (e.g., 5 minutes) at 37°C.

  • Place the cuvette in the aggregometer and establish a baseline of light transmission.

  • Add a submaximal concentration of ADP (typically 5-10 µM) to induce platelet aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated relative to the light transmission of PPP.

  • Determine the IC₅₀ of this compound by testing a range of concentrations and plotting the percentage of inhibition against the log concentration of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_binding_assay P2Y1R Binding Assay cluster_aggregation_assay Platelet Aggregation Assay Synth_Start Starting Materials Synth_Intermediates Intermediate Synthesis Synth_Start->Synth_Intermediates Synth_Final Final Urea Formation Synth_Intermediates->Synth_Final Synth_Purification Purification Synth_Final->Synth_Purification BA_Prep Prepare Reagents & Membranes Synth_Purification->BA_Prep Purified this compound PA_Prep Prepare PRP & PPP Synth_Purification->PA_Prep Purified this compound BA_Incubate Incubate with this compound & Radioligand BA_Prep->BA_Incubate BA_Filter Filtration & Washing BA_Incubate->BA_Filter BA_Count Scintillation Counting BA_Filter->BA_Count BA_Analyze Data Analysis (Ki) BA_Count->BA_Analyze PA_Incubate Incubate PRP with this compound PA_Prep->PA_Incubate PA_Induce Induce Aggregation with ADP PA_Incubate->PA_Induce PA_Measure Measure Light Transmission PA_Induce->PA_Measure PA_Analyze Data Analysis (IC50) PA_Measure->PA_Analyze

Caption: General Experimental Workflow for this compound.

References

The Discovery and Synthesis of BPTU: A P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of BPTU (1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea), a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in platelet aggregation and thrombosis. This compound has emerged as a valuable tool for studying P2Y1 receptor function and as a promising lead compound for the development of novel antithrombotic therapies with a potentially improved safety profile compared to existing agents. This document details the synthetic route to this compound, its physicochemical and pharmacological properties, and key experimental protocols for its evaluation.

Discovery and Rationale

This compound was identified through a high-throughput screening campaign and subsequent lead optimization effort aimed at discovering novel small molecule inhibitors of the P2Y1 receptor. The rationale for targeting P2Y1 stems from the observation that ADP-mediated platelet activation is a key event in the formation of arterial thrombi. While P2Y12 receptor antagonists are clinically established antithrombotic agents, targeting P2Y1 offers the potential for equivalent efficacy with a reduced risk of bleeding complications.[1]

Physicochemical and Pharmacological Properties

This compound is a highly potent and selective antagonist of the human P2Y1 receptor. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea[1]
Molecular Formula C23H22F3N3O3[1]
Molecular Weight 445.43 g/mol [1]
P2Y1 Receptor Antagonism (EC50) 0.06 - 0.3 µM[1]
Mechanism of Action Allosteric Antagonist[1]
Solubility Soluble in DMSO and ethanol[1]
LogP High (predicted)
pKa Not reported

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the urea linkage. The key intermediate is a 2-aryloxy-3-isothiocyanatopyridine.

Synthesis of 2-(2-tert-butylphenoxy)pyridin-3-amine
  • Step 1: To a solution of 2-chloronicotinonitrile in an appropriate solvent, add 2-tert-butylphenol and a suitable base (e.g., potassium carbonate). Heat the reaction mixture to afford 2-(2-tert-butylphenoxy)nicotinonitrile.

  • Step 2: Reduce the nitrile group of 2-(2-tert-butylphenoxy)nicotinonitrile using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation) to yield 2-(2-tert-butylphenoxy)pyridin-3-amine.

Synthesis of 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (this compound)
  • Step 1: React 2-(2-tert-butylphenoxy)pyridin-3-amine with thiophosgene in the presence of a base to form the corresponding isothiocyanate intermediate.

  • Step 2: In a separate flask, prepare a solution of 4-(trifluoromethoxy)aniline.

  • Step 3: Add the solution of 4-(trifluoromethoxy)aniline to the isothiocyanate intermediate. The reaction proceeds to form the final product, this compound. Purify the crude product by chromatography.

Experimental Protocols

P2Y1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the P2Y1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human P2Y1 receptor.

    • [3H]2MeSADP (radioligand).

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl).

    • Scintillation cocktail and vials.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, [3H]2MeSADP (at a concentration close to its Kd), and either this compound dilution or vehicle (for total binding).

    • Add the P2Y1 receptor membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

ADP-Mediated Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit platelet aggregation induced by ADP.

  • Materials:

    • Freshly drawn human blood collected in sodium citrate.

    • Platelet-rich plasma (PRP) prepared by centrifugation.

    • ADP solution.

    • This compound solution.

    • Saline.

    • Platelet aggregometer.

  • Procedure:

    • Prepare PRP by centrifuging citrated whole blood at a low speed.

    • Adjust the platelet count of the PRP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Add a specific volume of this compound solution or vehicle to the PRP and incubate for a short period.

    • Place the cuvette in the aggregometer and start stirring.

    • Add a submaximal concentration of ADP to induce platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each sample.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

    • Determine the IC50 value for inhibition of platelet aggregation.

In Vivo Rat Arterial Thrombosis Model

This protocol evaluates the antithrombotic efficacy of this compound in an established animal model.

  • Materials:

    • Anesthetized rats.

    • This compound formulated for intravenous or oral administration.

    • Ferric chloride (FeCl3) solution.

    • Surgical instruments.

    • Flow probe and recording system.

  • Procedure:

    • Anesthetize the rat and expose the carotid artery.

    • Place a flow probe around the artery to monitor blood flow.

    • Administer this compound or vehicle to the animal via the desired route.

    • After a specified time, induce thrombosis by applying a filter paper saturated with FeCl3 solution to the arterial surface.

    • Monitor blood flow until complete occlusion occurs or for a predetermined period.

  • Data Analysis:

    • Measure the time to vessel occlusion.

    • Isolate and weigh the formed thrombus.

    • Compare the results from this compound-treated animals to the vehicle control group to determine the antithrombotic effect.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2Y1 receptor signaling pathway, the experimental workflow for characterizing this compound, and its mechanism of action.

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Activation Platelet Shape Change & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation This compound This compound This compound->P2Y1R Allosterically Inhibits

Caption: P2Y1 Receptor Signaling Pathway.

BPTU_Characterization_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of this compound Binding_Assay P2Y1 Receptor Binding Assay Synthesis->Binding_Assay Aggregation_Assay Platelet Aggregation Assay Binding_Assay->Aggregation_Assay Ca_Assay Calcium Mobilization Assay Aggregation_Assay->Ca_Assay Thrombosis_Model Arterial Thrombosis Model Ca_Assay->Thrombosis_Model Bleeding_Model Bleeding Time Model Thrombosis_Model->Bleeding_Model

Caption: Experimental Workflow for this compound Characterization.

BPTU_Mechanism_of_Action This compound This compound P2Y1R_ext Extracellular Domain of P2Y1 Receptor This compound->P2Y1R_ext Binds to Allosteric Site Conformational_Change Conformational Change in P2Y1R P2Y1R_ext->Conformational_Change Induces ADP_Binding_Site ADP Binding Site (Orthosteric Site) Conformational_Change->ADP_Binding_Site Alters Reduced_Affinity Reduced Affinity for ADP ADP_Binding_Site->Reduced_Affinity Inhibition Inhibition of Platelet Activation Reduced_Affinity->Inhibition

Caption: Logical Relationship of this compound's Mechanism of Action.

References

BPTU (BMS-646786): A Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTU, also known as BMS-646786, is a potent and specific, non-nucleotide allosteric antagonist of the P2Y1 purinergic receptor. Its unique mechanism of action and subsequent antithrombotic activity have made it a significant tool in the study of purinergic signaling and a potential lead compound in the development of novel antiplatelet therapies. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a visualization of the P2Y1 signaling pathway.

Core Biological Activity: Allosteric Antagonism of the P2Y1 Receptor

This compound functions as a negative allosteric modulator of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-induced platelet aggregation. Unlike competitive antagonists that bind to the same site as the endogenous ligand (ADP), this compound binds to a distinct allosteric site located on the lipid-facing surface of the receptor's transmembrane domain. This binding stabilizes the inactive conformation of the receptor, thereby preventing its activation by ADP and inhibiting downstream signaling events that lead to platelet activation and aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (BMS-646786) in various in vitro assays.

Assay TypeSpecies/SystemParameterValueReference(s)
P2Y1 Receptor BindingRecombinant Human P2Y1Ki6 nM[1]
Inositol Phosphate Production1321N1 Astrocytoma Cells (hP2Y1R)KB6.83 ± 1.22 nM[2]
Electrophysiology (fIJP)Rat ColonEC50~0.3 µM[3][4]
Electrophysiology (fIJP)Mouse ColonEC50~0.06 µM[3][4]
ADP-Induced Platelet AggregationHuman Platelet-Rich Plasma (hPRP)IC50Moderate (2.1 µM)[1]

fIJP: fast Inhibitory Junction Potential

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist, ADP, it initiates a signaling cascade that is central to platelet shape change and the initial phase of aggregation. This compound, by stabilizing the inactive state of the P2Y1 receptor, effectively blocks this entire downstream pathway.

P2Y1_Signaling_Pathway cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor (Inactive) ADP->P2Y1 Activates This compound This compound (BMS-646786) This compound->P2Y1 Inhibits (Allosteric) P2Y1_active P2Y1 Receptor (Active) P2Y1->P2Y1_active Gq Gq Protein P2Y1_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Platelet_Response Platelet Shape Change & Aggregation Ca2->Platelet_Response Leads to PKC->Platelet_Response Leads to Experimental_Workflow cluster_invitro In Vitro Characterization cluster_binding Binding Affinity cluster_functional Functional Activity cluster_electrophys Electrophysiology cluster_invivo In Vivo Evaluation prep_membranes Prepare P2Y1 Receptor Membranes radioligand_assay Radioligand Binding Assay prep_membranes->radioligand_assay calc_ki Calculate Ki radioligand_assay->calc_ki final_analysis Comprehensive Biological Profile of this compound prep_prp Prepare Platelet-Rich Plasma (PRP) platelet_agg ADP-Induced Platelet Aggregation (LTA) prep_prp->platelet_agg calc_ic50 Calculate IC50 platelet_agg->calc_ic50 prep_tissue Isolate Rodent Colon Tissue record_ijp Record Inhibitory Junction Potentials (IJP) prep_tissue->record_ijp calc_ec50 Calculate EC50 record_ijp->calc_ec50 thrombosis_model Induce Arterial Thrombosis Model (e.g., Ferric Chloride) administer_this compound Administer this compound thrombosis_model->administer_this compound measure_thrombus Measure Thrombus Weight/Size administer_this compound->measure_thrombus assess_bleeding Assess Bleeding Time administer_this compound->assess_bleeding

References

The Role of BPTU in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea (BPTU), a selective allosteric antagonist of the P2Y1 purinergic receptor. It details this compound's mechanism of action, its impact on downstream signaling pathways, and provides structured quantitative data and detailed experimental protocols for its characterization.

Core Concepts: this compound as a P2Y1 Receptor Allosteric Antagonist

This compound is a non-nucleotide antagonist that uniquely targets the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). Unlike orthosteric antagonists that compete with the endogenous ligand for the same binding site, this compound binds to a distinct allosteric site on the P2Y1 receptor.[1][2] This allosteric binding site is located on the external interface of the receptor with the lipid bilayer, entirely outside of the seven-transmembrane helical bundle that forms the canonical ligand-binding pocket.[3][4] This unique binding mode confers a high degree of selectivity for the P2Y1 receptor.

The binding of this compound to its allosteric site modulates the receptor's conformation, thereby negatively impacting the binding and/or efficacy of the endogenous agonist, ADP. This allosteric antagonism can manifest as either surmountable or insurmountable, depending on the specific agonist and the signaling pathway being measured. This characteristic highlights the complex nature of allosteric modulation and its potential for biased antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's potency, selectivity, and binding affinity for the P2Y1 receptor.

ParameterSpecies/SystemValueReference
EC50 Rat Colon (EFS-induced contractions)0.5 µM[1]
Mouse Colon (EFS-induced contractions)0.1 µM[1]
Rat Antrum (EFS-induced contractions)9 µM[1]
Mouse Antrum (EFS-induced contractions)0.3 µM[1]
IC50 Human Platelet-Rich Plasma (Platelet Aggregation)2.1 µM[1]
Ki Human P2Y1 Receptor6 nM[1]

Table 1: Potency and Binding Affinity of this compound

Receptor SubtypeKi (nM)
P2Y2≥3,500
P2Y6≥3,500
P2Y11≥3,500
P2Y12≥3,500
P2Y14≥3,500

Table 2: Selectivity Profile of this compound against other P2Y Receptor Subtypes[1]

Signaling Pathways Modulated by this compound

The P2Y1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like ADP, the Gαq subunit activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as platelet aggregation. This compound, by antagonizing the P2Y1 receptor, effectively blocks this entire signaling cascade.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activation This compound This compound This compound->P2Y1 Allosteric Antagonism PLC PLCβ Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binding to IP3R Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Response Cellular Response (e.g., Platelet Aggregation) PKC->Response Phosphorylation Cascade ADP ADP ADP->P2Y1 Agonist Binding

P2Y1 Receptor Signaling Pathway and this compound's Point of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate tubes.

  • Agonist: Adenosine diphosphate (ADP) solution (e.g., 20 µM).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Assay Performance:

    • Pre-warm the PRP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Place 450 µL of PRP into a cuvette with a stir bar and incubate at 37°C for 5 minutes.

    • Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for a further 2 minutes.

    • Initiate platelet aggregation by adding 50 µL of ADP solution (final concentration, e.g., 2 µM).

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • Plot the percentage of inhibition (relative to the vehicle control) against the concentration of this compound to determine the IC50 value.

Platelet_Aggregation_Workflow Platelet Aggregation Assay Workflow Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Preparation Centrifuge1->PRP Centrifuge2 Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Preparation Centrifuge2->PPP PPP->Adjust Incubate Incubate PRP at 37°C Adjust->Incubate Add_this compound Add this compound or Vehicle Incubate->Add_this compound Add_ADP Add ADP to Induce Aggregation Add_this compound->Add_ADP Measure Measure Light Transmission (Aggregometer) Add_ADP->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze

Workflow for Platelet Aggregation Assay using this compound.
Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a P2Y1 agonist.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • P2Y1 receptor agonist (e.g., 2-MeSADP).

  • This compound stock solution.

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed the P2Y1-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally Probenecid in HBSS.

    • Remove the growth medium from the cells and add the loading buffer.

    • Incubate for 60-90 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Assay Performance:

    • Add HBSS containing various concentrations of this compound (or vehicle) to the wells and incubate for 10-20 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for each well.

    • Inject the P2Y1 agonist (e.g., 2-MeSADP) into each well to a final desired concentration.

    • Continue to record the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

    • Calculate the peak response for each concentration of this compound.

    • Plot the percentage of inhibition of the agonist response against the this compound concentration to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y1 receptor and the ability of this compound to compete for this binding.

Materials:

  • Cell membranes prepared from cells overexpressing the human P2Y1 receptor.

  • Radiolabeled P2Y1 antagonist, e.g., [3H]MRS2500.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled P2Y1 antagonist like MRS2500).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the P2Y1 receptor-containing membranes (e.g., 10-20 µg of protein per well), a fixed concentration of the radioligand (e.g., [3H]MRS2500 at a concentration close to its Kd), and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor.

    • Bring the final volume of each well to, for example, 200 µL with assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a one-site competition model to determine the Ki value for this compound.

Logical Relationships and Mechanism of Action

This compound's allosteric antagonism involves a complex interplay of conformational changes in the P2Y1 receptor. Its binding to a site distinct from the orthosteric pocket induces a conformational state in the receptor that has a reduced affinity for the agonist (ADP) and/or is less capable of activating the downstream G protein signaling cascade. The insurmountable nature of this compound's antagonism with certain agonists suggests that it can effectively "lock" the receptor in an inactive conformation, from which even high concentrations of the agonist cannot fully elicit a response.

BPTU_Mechanism Mechanism of this compound Allosteric Antagonism cluster_receptor_states P2Y1 Receptor Conformational States Inactive Inactive State (R) Active Active State (R*) Inactive->Active Conformational Change BPTU_Bound This compound-Bound Inactive State (R-BPTU) Inactive->BPTU_Bound Stabilizes Inactive State G_Protein Gq/11 Activation Active->G_Protein No_Signal No Signal Transduction BPTU_Bound->No_Signal ADP ADP (Agonist) ADP->Inactive Binds to Orthosteric Site ADP->BPTU_Bound Reduced Affinity for ADP This compound This compound (Allosteric Antagonist) This compound->Inactive Binds to Allosteric Site

Logical diagram of this compound's allosteric antagonism.

Conclusion

This compound represents a significant tool for studying purinergic signaling and holds potential as a therapeutic agent. Its unique allosteric mechanism of action at the P2Y1 receptor provides a high degree of selectivity and offers a nuanced approach to modulating purinergic pathways. The data and protocols presented in this guide are intended to facilitate further research into the role of this compound and the broader field of allosteric modulation of GPCRs.

References

BPTU as a Negative Allosteric Modulator of the P2Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea), a potent and selective non-nucleotide negative allosteric modulator (NAM) of the P2Y1 receptor. The P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP), plays a critical role in platelet aggregation and neuromuscular transmission. This compound, by binding to a unique allosteric site outside the transmembrane helical bundle, effectively inhibits receptor function. This document details the mechanism of action of this compound, presents its quantitative pharmacological data, outlines key experimental protocols for its characterization, and provides visual representations of its associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on P2Y1 receptor pharmacology and the development of novel antithrombotic and gastrointestinal motility modulators.

Introduction to this compound and the P2Y1 Receptor

The P2Y1 receptor is a purinergic G protein-coupled receptor (GPCR) that is endogenously activated by adenosine diphosphate (ADP). Upon activation, the P2Y1 receptor couples to the Gq alpha subunit, initiating a signaling cascade that is crucial for various physiological processes. Notably, it plays a pivotal role in the initial stages of platelet aggregation, making it a significant target for antithrombotic therapies.[1] It is also involved in neuromuscular transmission in the gastrointestinal tract.[2]

This compound is a small molecule that acts as a negative allosteric modulator of the P2Y1 receptor.[2][3] Unlike orthosteric antagonists that compete with the endogenous ligand for the same binding site, this compound binds to a distinct allosteric site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces its affinity and/or efficacy for ADP, thereby inhibiting its downstream signaling. The unique, non-competitive mechanism of action of this compound offers potential advantages in terms of safety and efficacy profiles compared to traditional orthosteric antagonists.

Mechanism of Action

This compound exerts its inhibitory effect on the P2Y1 receptor through a non-competitive, allosteric mechanism. Crystallographic studies have revealed that this compound binds to a novel allosteric pocket located on the external interface of the receptor with the lipid bilayer, a site entirely outside the seven-transmembrane helical bundle where orthosteric ligands typically bind.[4] This binding stabilizes an inactive conformation of the receptor, thereby reducing its ability to be activated by ADP.[2]

The binding of this compound to this allosteric site has been shown to accelerate the dissociation of the endogenous agonist from the receptor, a hallmark of negative allosteric modulation.[5] By altering the receptor's conformation, this compound effectively decreases the potency and/or maximal response of ADP, leading to the inhibition of downstream signaling pathways.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Parameter Species/System Value Assay Type Reference
Ki Human P2Y1 Receptor6 nMRadioligand Binding Assay[3]
Selectivity (Ki) Human P2Y2, P2Y6, P2Y11, P2Y12, P2Y14≥3,500 nMRadioligand Binding Assay[3]

Table 1: Binding Affinity and Selectivity of this compound

Parameter Species/System Value Assay Type Reference
IC50 Human Platelet-Rich Plasma2.1 µMADP-induced Platelet Aggregation[3]
EC50 Rat Colon0.3 µMInhibition of Inhibitory Junction Potentials[2]
EC50 Mouse Colon0.06 µMInhibition of Inhibitory Junction Potentials[2]
EC50 Rat Colon Muscle Strips0.5 µMInhibition of Electrically Stimulated Contractions[3]
EC50 Mouse Colon Muscle Strips0.1 µMInhibition of Electrically Stimulated Contractions[3]
EC50 Rat Antrum Muscle Strips9 µMInhibition of Electrically Stimulated Contractions[3]
EC50 Mouse Antrum Muscle Strips0.3 µMInhibition of Electrically Stimulated Contractions[3]

Table 2: Functional Potency of this compound

Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, culminating in a cellular response such as platelet aggregation or smooth muscle contraction. This compound, by inhibiting the initial activation of the P2Y1 receptor, effectively blocks this entire signaling cascade.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates This compound This compound This compound->P2Y1 Inhibits ADP ADP ADP->P2Y1 Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates CellularResponse Cellular Response (e.g., Platelet Aggregation) PKC->CellularResponse Phosphorylates Downstream Targets ER->Ca2 Releases

Figure 1. P2Y1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound as a negative allosteric modulator of the P2Y1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

  • Objective: To quantify the direct interaction of this compound with the P2Y1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

    • Radiolabeled orthosteric antagonist (e.g., [3H]MRS2500).

    • Unlabeled this compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate the P2Y1 receptor-expressing membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit ADP-induced increases in intracellular calcium.

  • Objective: To assess the functional antagonism of this compound on P2Y1 receptor-mediated signaling.

  • Materials:

    • Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • ADP at a concentration that elicits a submaximal response (e.g., EC80).

    • This compound at various concentrations.

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle.

    • Measure the baseline fluorescence.

    • Inject ADP to stimulate the P2Y1 receptor and record the change in fluorescence over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

    • Determine the concentration of this compound that inhibits 50% of the ADP-induced calcium response (IC50).

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is used to evaluate the effect of this compound on ADP-induced platelet aggregation.

  • Objective: To determine the antiplatelet activity of this compound.

  • Materials:

    • Freshly drawn human blood anticoagulated with citrate.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

    • ADP as the aggregating agent.

    • This compound at various concentrations.

    • A light transmission aggregometer.

  • Procedure:

    • Adjust the platelet count in the PRP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-incubate the PRP with varying concentrations of this compound or vehicle in the aggregometer cuvette with stirring.

    • Add ADP to induce platelet aggregation.

    • Monitor the change in light transmission as the platelets aggregate.

    • Record the maximal aggregation response.

    • Determine the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation (IC50).[3]

Electrophysiological Recording of Inhibitory Junction Potentials

This assay assesses the effect of this compound on purinergic neuromuscular transmission in the gastrointestinal tract.

  • Objective: To measure the functional antagonism of this compound on P2Y1 receptors in smooth muscle.

  • Materials:

    • Isolated segments of rodent colon or other gastrointestinal tissue.

    • Krebs solution.

    • Microelectrodes for intracellular recording.

    • Electrical field stimulation (EFS) equipment.

    • This compound at various concentrations.

  • Procedure:

    • Mount the tissue segment in an organ bath containing Krebs solution and maintain at physiological temperature.

    • Impale a smooth muscle cell with a microelectrode to record the membrane potential.

    • Apply EFS to elicit inhibitory junction potentials (IJPs), which are mediated by purinergic neurotransmission.

    • Record the amplitude of the IJPs in the absence and presence of increasing concentrations of this compound.

    • Determine the concentration of this compound that causes a 50% reduction in the IJP amplitude (EC50).[2]

Experimental Workflows

The following diagrams illustrate the general workflows for characterizing a negative allosteric modulator and for a specific functional assay.

NAM_Characterization_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation PrimaryAssay Functional Assay (e.g., Calcium Mobilization) DoseResponse Dose-Response Curve PrimaryAssay->DoseResponse Selectivity Selectivity Assays (vs. other P2Y subtypes) DoseResponse->Selectivity BindingAssay Radioligand Binding Assay (Determine Ki) Selectivity->BindingAssay FunctionalShift Agonist Dose-Response Shift (Schild Analysis) BindingAssay->FunctionalShift InVivoModel Animal Model (e.g., Thrombosis Model) FunctionalShift->InVivoModel

Figure 2. General workflow for the characterization of a negative allosteric modulator.

Platelet_Aggregation_Workflow BloodCollection Collect Human Blood (Citrate Anticoagulant) PRP_PPP_Prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) by Centrifugation BloodCollection->PRP_PPP_Prep Calibration Calibrate Aggregometer (PRP = 0%, PPP = 100%) PRP_PPP_Prep->Calibration Incubation Pre-incubate PRP with this compound or Vehicle in Cuvette Calibration->Incubation Stimulation Add ADP to Induce Aggregation Incubation->Stimulation Measurement Measure Light Transmission over Time Stimulation->Measurement Analysis Analyze Data and Calculate IC50 Measurement->Analysis

Figure 3. Workflow for the platelet aggregation assay using light transmission aggregometry.

Conclusion

This compound is a well-characterized negative allosteric modulator of the P2Y1 receptor with demonstrated efficacy in preclinical models of thrombosis and gastrointestinal motility. Its unique allosteric binding site and non-competitive mechanism of action make it a valuable research tool and a promising lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key pharmacological properties of this compound, detailed experimental methodologies for its characterization, and visual representations of its mechanism and associated experimental workflows. It is anticipated that this information will be a valuable resource for scientists and researchers in the field of purinergic signaling and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(p-tolyl)urea (BPTU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Bis(p-tolyl)urea (BPTU), a symmetrical diaryl urea compound. The information herein is intended to support research and development activities by providing key data points, detailed experimental protocols, and relevant biological context.

Core Physicochemical Data

1,3-Bis(p-tolyl)urea, also known as N,N'-di(p-tolyl)urea, is a white crystalline solid. Its fundamental properties are summarized below.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O[1][2]
Molecular Weight 240.30 g/mol [1][2]
CAS Number 621-00-1[1][2]
Melting Point 265 °C[1][2]
Boiling Point (Predicted) 298.6 ± 29.0 °C[1][2]
Density (Predicted) 1.187 ± 0.06 g/cm³[1][2]
pKa (Predicted) 14.25 ± 0.70[1][2]
XlogP (Predicted) 3.7[3]
Water Solubility Practically Insoluble[1]
Organic Solvent Solubility Soluble in organic solvents[1]

Biological Activity and Mechanism of Action

While direct studies on the biological activity of 1,3-Bis(p-tolyl)urea are limited, extensive research has been conducted on its isomer, 1,3-di-m-tolyl-urea (DMTU) . This research provides a strong inferential basis for the potential biological role of this compound, particularly as an inhibitor of bacterial communication systems.

DMTU has been identified as a potent inhibitor of the ComDE quorum sensing (QS) pathway in Streptococcus mutans, a key bacterium implicated in the formation of oral biofilms and dental caries.[1][4][5] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.

The proposed mechanism involves the inhibition of the ComA protein, an ABC transporter, which is part of the ComDE two-component signal transduction system.[6] By disrupting this pathway, DMTU effectively reduces the expression of virulence factors, thereby inhibiting biofilm formation without exhibiting bactericidal effects.[1][4][5] This targeted action makes such compounds promising candidates for anti-virulence therapies.

Signaling Pathway of Quorum Sensing Inhibition by Di-tolyl-urea Derivatives

The following diagram illustrates the proposed mechanism of action based on studies of the meta-isomer, DMTU.

G Proposed Mechanism of Quorum Sensing Inhibition by Di-tolyl-urea Derivatives cluster_streptococcus Streptococcus mutans cell ComC ComC (Pro-peptide) ComA ComA/ComB (ABC Transporter) ComC->ComA Processing & Export CSP CSP (Mature Peptide) ComA->CSP Extracellular Maturation ComD ComD (Histidine Kinase) CSP->ComD Binds & Activates Extracellular Extracellular Space ComE ComE (Response Regulator) ComD->ComE Phosphorylation Virulence Virulence & Biofilm Formation Genes ComE->Virulence Upregulation This compound This compound / DMTU This compound->ComA Inhibition

Caption: Inhibition of the ComA transporter by di-tolyl-urea derivatives disrupts QS signaling.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for determining the key physicochemical properties of this compound.

Synthesis of 1,3-Bis(p-tolyl)urea

This protocol describes a common method for synthesizing symmetrical diaryl ureas from the corresponding amine and isocyanate.

G Workflow for this compound Synthesis Reactants p-toluidine + p-tolyl isocyanate (in dry solvent) Reaction Stir at Room Temp (e.g., 1-2 hours) Reactants->Reaction Precipitation Precipitate Forms Reaction->Precipitation Isolation Filter Precipitate Precipitation->Isolation Washing Wash with Solvent (e.g., DCM, n-hexane) Isolation->Washing Drying Dry Under Vacuum Washing->Drying Product Pure this compound Product Drying->Product

References

BPTU Target Validation and Identification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation and identification of BPTU, a non-nucleotide, allosteric antagonist of the P2Y1 purinergic receptor. This document details the quantitative data associated with this compound's activity, in-depth experimental protocols for its characterization, and visual representations of its mechanism of action and the workflow for its validation.

Introduction to this compound and its Primary Target

This compound (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a potent and selective antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[3] This receptor plays a crucial role in various physiological processes, most notably in platelet aggregation, making it a significant target for the development of antithrombotic agents.[4][5] Unlike many P2Y1 receptor antagonists that are nucleotide analogs, this compound is a non-nucleotide allosteric modulator, binding to a site on the receptor that is distinct from the orthosteric ADP binding site, located outside of the transmembrane helical bundle.[1][2][6]

Quantitative Data for this compound Activity

The following table summarizes the key quantitative metrics that define the potency and efficacy of this compound as a P2Y1 receptor antagonist.

ParameterValueSpecies/SystemAssayReference
Ki 6 nMHumanP2Y1R membrane binding assay[4]
IC50 2.1 µMHumanADP-induced platelet aggregation[4]
EC50 0.3 µMRatInhibition of purinergic inhibitory junction potentials in the colon[6]
EC50 0.06 µMMouseInhibition of purinergic inhibitory junction potentials in the colon[6]

Signaling Pathway of the P2Y1 Receptor and this compound's Mechanism of Action

The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[3][5] Upon activation by its endogenous ligand ADP, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in platelet activation and other cellular responses.[5][7] this compound, as an allosteric antagonist, binds to the P2Y1 receptor and prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling, even in the presence of ADP.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_ER->Cellular_Response Mediates PKC->Cellular_Response Mediates IP3R->Ca_ER Releases ADP ADP ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosteric)

P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols for this compound Target Validation

This section provides detailed methodologies for key experiments used to validate and characterize the antagonistic activity of this compound on the P2Y1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

  • Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

  • Radiolabeled P2Y1 receptor antagonist (e.g., [³H]MRS2279).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a fixed concentration (typically at its Kd value), and the different concentrations of this compound.

  • For total binding, add binding buffer instead of this compound. For non-specific binding, add a high concentration of a known unlabeled P2Y1 antagonist.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a P2Y1 receptor agonist.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Protocol:

  • Seed the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer and add them to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the P2Y1 agonist at a fixed concentration (typically its EC80) to all wells simultaneously using the instrument's liquid handling capabilities.

  • Immediately begin kinetic measurement of the fluorescence intensity over time (e.g., for 60-120 seconds).

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

ADP-Induced Platelet Aggregation Assay

This assay directly assesses the functional consequence of P2Y1 receptor antagonism by this compound on platelet function.

Materials:

  • Freshly drawn human blood from healthy, drug-free donors.

  • Anticoagulant (e.g., sodium citrate).

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • ADP stock solution.

  • This compound stock solution.

  • Saline or appropriate buffer.

  • Platelet aggregometer.

Protocol:

  • Prepare PRP by centrifuging citrated whole blood at a low speed.

  • Prepare serial dilutions of this compound.

  • Pre-incubate a known volume of PRP with different concentrations of this compound or vehicle control for a specific time in the aggregometer cuvettes at 37°C with stirring.

  • Initiate platelet aggregation by adding a fixed concentration of ADP (typically 5-20 µM).

  • Monitor the change in light transmission through the PRP suspension over time using the platelet aggregometer. An increase in light transmission indicates platelet aggregation.

  • Record the maximum aggregation response for each concentration of this compound.

  • Calculate the percentage of inhibition of aggregation for each this compound concentration and determine the IC50 value.

This compound Target Validation Workflow

The following diagram illustrates a typical workflow for the identification and validation of a P2Y1 receptor antagonist like this compound.

BPTU_Validation_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_optimization Lead Optimization cluster_invivo In Vivo Validation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Radioligand Binding Assay (Determine Ki) Hit_ID->Binding_Assay Primary Validation Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Functional Validation Cellular_Assay Platelet Aggregation Assay (Functional Confirmation) Functional_Assay->Cellular_Assay Physiological Relevance SAR Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR ADMET ADMET Profiling SAR->ADMET Animal_Models Animal Models of Thrombosis ADMET->Animal_Models Preclinical Candidate

Workflow for this compound Target Validation and Development.

This workflow begins with the initial discovery of a hit compound, such as this compound, from a high-throughput screen. The hit is then subjected to a series of in vitro validation assays to confirm its binding affinity and functional antagonism at the P2Y1 receptor. Promising compounds then enter the lead optimization phase, where structure-activity relationships are explored to improve potency, selectivity, and pharmacokinetic properties. Finally, validated leads are tested in animal models to assess their in vivo efficacy and safety, a critical step towards clinical development.

References

The Therapeutic Potential of P2Y1 Receptor Antagonists: A Technical Guide to BPTU and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the P2Y1 receptor, a promising therapeutic target, with a specific focus on the allosteric antagonist BPTU (1-(2-(tert-butyl)phenoxy)-N-(4-(trifluoromethoxy)phenyl)pyridin-2-amine). This document consolidates key preclinical data, details essential experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts in thrombosis, neuroinflammation, and oncology.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] Upon activation, it stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade culminates in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[1] The P2Y1 receptor is expressed in various tissues and plays a crucial role in numerous physiological and pathological processes, including platelet aggregation, neurotransmission, and inflammation.[2]

This compound: A Non-Nucleotide Allosteric Antagonist

This compound is a potent and selective non-nucleotide antagonist of the P2Y1 receptor.[3] Unlike competitive antagonists that bind to the same site as the endogenous ligand ADP, this compound acts as an allosteric modulator, binding to a distinct site on the receptor outside of the helical bundle.[4] This unique mechanism of action offers potential advantages in terms of specificity and overcoming high local concentrations of the endogenous agonist.

Therapeutic Potential of P2Y1 Receptor Antagonists

The critical role of the P2Y1 receptor in platelet aggregation has positioned its antagonists as promising antithrombotic agents.[2] Beyond hemostasis, emerging evidence highlights the therapeutic potential of P2Y1 receptor blockade in other disease areas:

  • Thrombosis: P2Y1 receptor activation is essential for the initial phase of ADP-induced platelet aggregation.[5] Antagonists like this compound and MRS2500 have demonstrated significant antithrombotic activity in preclinical models.[6]

  • Neuroinflammation and Neurodegeneration: P2Y1 receptors are expressed on glial cells and neurons and are implicated in neuroinflammatory processes.[7] Antagonism of this receptor has shown neuroprotective effects in models of stroke and Alzheimer's disease by reducing glial activation and subsequent neuronal damage.[7][8]

  • Cancer: The P2Y1 receptor is expressed on certain cancer cells and has been linked to tumor growth and metastasis.[2] Preliminary studies suggest that P2Y1 antagonists may inhibit these processes, representing a potential novel approach in oncology.[2][9]

Quantitative Data on P2Y1 Receptor Antagonists

The following tables summarize key quantitative data for this compound and other well-characterized P2Y1 receptor antagonists to facilitate comparison.

Table 1: In Vitro Potency of P2Y1 Receptor Antagonists

CompoundTargetAssay TypeSpeciesIC50KiEC50Reference
This compound P2Y1 ReceptorPlatelet Aggregation (ADP-induced)Human2.1 µM[1]
P2Y1 ReceptorMembrane BindingHuman6 nM[1]
P2Y1 ReceptorInhibition of Spontaneous ContractionRat0.3 µM[3][10]
P2Y1 ReceptorInhibition of Spontaneous ContractionMouse0.06 µM[3][10]
MRS2500 P2Y1 ReceptorPlatelet Aggregation (ADP-induced)Human0.95 nM[6][11][12]
P2Y1 ReceptorReceptor BindingHuman0.78 nM[6][11][12]
MRS2279 P2Y1 ReceptorReceptor BindingHuman2.5 nM[13]
P2Y1 ReceptorPlatelet Aggregation (ADP-promoted)Human51.6 nM[13]
MRS2179 P2Y1 ReceptorReceptor BindingTurkey102 nM (Kb)[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the design and execution of studies evaluating P2Y1 receptor antagonists.

P2Y1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor.

Materials:

  • Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

  • [3H]MRS2279 (radioligand).[14]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).[14]

  • Test compounds (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known P2Y1 antagonist like MRS2500).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare dilutions of the test compound in binding buffer.

  • In a microplate, add the cell membranes, [3H]MRS2279, and either binding buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[14]

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Calcium Mobilization Assay

This functional assay measures the ability of a P2Y1 receptor antagonist to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[15]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Test compounds (e.g., this compound) at various concentrations.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a specified period.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the P2Y1 receptor agonist into the wells and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analyze the data to determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium response.

Platelet Aggregation Assay

This assay assesses the effect of P2Y1 receptor antagonists on ADP-induced platelet aggregation in whole blood or platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human or animal blood anticoagulated with citrate.

  • Platelet-rich plasma (PRP) prepared by centrifugation of whole blood.

  • Aggregating agent (e.g., ADP).

  • Test compounds (e.g., this compound) at various concentrations.

  • An aggregometer.

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed.

  • Pre-warm the PRP samples to 37°C.

  • Add the test compound or vehicle control to the PRP and incubate for a short period.

  • Place the PRP sample in the aggregometer and establish a baseline reading.

  • Add the aggregating agent (ADP) to induce platelet aggregation.

  • Monitor the change in light transmission through the sample over time. As platelets aggregate, the light transmission increases.[16]

  • The extent of aggregation is measured as the maximum change in light transmission.

  • Calculate the IC50 value of the test compound for the inhibition of platelet aggregation.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

This is a widely used model to evaluate the antithrombotic efficacy of compounds in vivo.

Materials:

  • Anesthetized animal model (e.g., mouse or rat).

  • Surgical instruments for exposing the carotid artery.

  • Ferric chloride (FeCl3) solution.

  • Doppler flow probe or intravital microscope to monitor blood flow.

  • Test compound (e.g., this compound) for administration (e.g., intravenous or oral).

Procedure:

  • Anesthetize the animal and surgically expose one of the carotid arteries.

  • Administer the test compound or vehicle control to the animal.

  • Place a Doppler flow probe around the carotid artery to monitor blood flow.

  • Apply a small piece of filter paper saturated with FeCl3 solution to the surface of the artery for a few minutes to induce endothelial injury and initiate thrombus formation.

  • Monitor the blood flow continuously. The time to occlusion of the artery by the thrombus is the primary endpoint.

  • Compare the time to occlusion in the treated group with the control group to determine the efficacy of the test compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to P2Y1 receptor signaling and antagonist evaluation.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound (Allosteric Antagonist) This compound->P2Y1R Inhibits (Allosterically) Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Binding_Assay->Functional_Assay Platelet_Assay Platelet Aggregation Assay (Determine IC50) Functional_Assay->Platelet_Assay PK_PD Pharmacokinetics & Pharmacodynamics Platelet_Assay->PK_PD Efficacy_Model Disease Efficacy Model (e.g., Thrombosis) PK_PD->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies Lead_Opt Lead Optimization Tox_Studies->Lead_Opt Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials Lead_Opt->Binding_Assay Iterative Improvement

Caption: P2Y1 Antagonist Drug Discovery Workflow.

Therapeutic_Applications cluster_applications Therapeutic Areas P2Y1_Antagonists P2Y1 Receptor Antagonists (e.g., this compound) Thrombosis Thrombotic Disorders (e.g., Stroke, Myocardial Infarction) P2Y1_Antagonists->Thrombosis Inhibit Platelet Aggregation Neuroinflammation Neuroinflammation & Neurodegeneration (e.g., Alzheimer's, Stroke) P2Y1_Antagonists->Neuroinflammation Reduce Glial Activation Cancer Oncology (Inhibition of Tumor Growth & Metastasis) P2Y1_Antagonists->Cancer Inhibit Proliferation

Caption: Therapeutic Applications of P2Y1 Antagonists.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of P2Y1 Receptor Antagonists and IRE1α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for in vitro assays relevant to the study of two distinct cellular signaling pathways: the purinergic P2Y1 receptor (P2Y1R), a key player in platelet aggregation, and the inositol-requiring enzyme 1α (IRE1α), a critical mediator of the unfolded protein response (UPR). While the compound 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU) is a known allosteric antagonist of the P2Y1 receptor, the protocols for IRE1α are presented as general methodologies for screening and characterizing potential inhibitors of this pathway.

Part 1: this compound and the P2Y1 Receptor

This compound is a non-nucleotide, allosteric antagonist of the P2Y1 receptor, a Gq-coupled GPCR that plays a crucial role in adenosine diphosphate (ADP)-induced platelet aggregation. Upon activation by ADP, the P2Y1 receptor signals through phospholipase C (PLC) to mobilize intracellular calcium, leading to platelet shape change and initiating aggregation.[1][2] this compound binds to a distinct site on the receptor, located outside the orthosteric binding site for ADP, to inhibit its function.[3]

P2Y1 Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by ADP binding to the P2Y1 receptor and the point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R binds Gq Gq protein P2Y1R->Gq activates This compound This compound This compound->P2Y1R allosterically inhibits PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of Platelet_Response Platelet Shape Change & Aggregation Initiation Ca_ER->Platelet_Response leads to

Caption: P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data for this compound

ParameterValueAssay ConditionSource
Ki 6 nMP2Y1R membrane binding assay[4]
IC50 2.1 µMADP-induced platelet aggregation in human plasma[4]

Experimental Protocols for P2Y1 Receptor Antagonism

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation initiated by ADP. Light Transmission Aggregometry (LTA) is the gold standard method.[5]

Workflow:

G cluster_prep Sample Preparation cluster_assay Aggregation Assay A Collect whole blood (3.2% sodium citrate) B Centrifuge at low speed (e.g., 200 x g, 15 min) A->B C Collect Platelet-Rich Plasma (PRP, supernatant) B->C D Centrifuge remaining blood at high speed (e.g., 2000 x g, 10 min) B->D F Adjust PRP platelet count with PPP (200-350 x 10³/µL) C->F E Collect Platelet-Poor Plasma (PPP, supernatant) D->E E->F G Pre-warm PRP sample to 37°C in aggregometer F->G H Add test compound (this compound) or vehicle. Incubate. G->H I Add ADP agonist (e.g., 5 µM final conc.) H->I J Record light transmission for 5 minutes I->J

Caption: Workflow for ADP-Induced Platelet Aggregation Assay.

Detailed Protocol:

  • Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate as an anticoagulant.[6]

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper platelet-rich plasma (PRP) layer.

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to pellet the cells. Collect the supernatant, which is the platelet-poor plasma (PPP).[5]

  • Sample Adjustment: Adjust the platelet count of the PRP to 200-350 x 10³/µL using PPP.[6] PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Assay Procedure:

    • Pipette 280 µL of adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[7]

    • Incubate for 3 minutes with stirring (1100 rpm).[7]

    • Add the test compound (e.g., this compound at various concentrations) or vehicle control and incubate for 2 minutes.[5]

    • Add 20 µL of ADP agonist to achieve a final concentration of 1-10 µM (a typical starting concentration is 5 µM).[6][7]

    • Record the change in light transmission for at least 5 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of the test compound to the vehicle control. Determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the inhibition of ADP-induced calcium release from intracellular stores in cells expressing the P2Y1 receptor.

Detailed Protocol:

  • Cell Culture: Culture cells endogenously expressing P2Y1R (e.g., some hematopoietic cell lines) or HEK293 cells stably transfected with the human P2Y1 receptor.

  • Cell Loading:

    • Plate the cells in a 96-well black, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C, according to the manufacturer's protocol.[8]

  • Compound Incubation: Wash the cells to remove excess dye and add buffer containing various concentrations of the antagonist (this compound) or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject an ADP solution (agonist) to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.[9][10]

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control and determine the IC50 value.

Part 2: In Vitro Assays for IRE1α Inhibitor Screening

IRE1α is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity.[1] Upon endoplasmic reticulum (ER) stress, IRE1α autophosphorylates and oligomerizes, activating its RNase domain. The RNase then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5] This splicing event is a hallmark of IRE1α activation. The following are standard assays to identify and characterize inhibitors of IRE1α's RNase activity.

IRE1α/XBP1 Signaling Pathway

The diagram below shows the activation of IRE1α and the subsequent splicing of XBP1 mRNA.

G cluster_er ER Lumen cluster_membrane ER Membrane cluster_cytosol Cytosol & Nucleus Unfolded Unfolded Proteins IRE1a_dimer IRE1α Dimerization & Autophosphorylation Unfolded->IRE1a_dimer activates XBP1u XBP1u mRNA IRE1a_dimer->XBP1u splices (RNase activity) XBP1s_mrna XBP1s mRNA XBP1u->XBP1s_mrna becomes XBP1s_prot XBP1s Protein (Transcription Factor) XBP1s_mrna->XBP1s_prot translates to UPR_genes UPR Target Genes XBP1s_prot->UPR_genes upregulates

Caption: The IRE1α-XBP1 Signaling Pathway in the UPR.

Experimental Protocols for IRE1α Inhibition

IRE1α RNase FRET Assay

This biochemical assay directly measures the endoribonuclease activity of purified IRE1α using a fluorescently labeled RNA substrate.[11][12]

Workflow:

G cluster_prep Reaction Setup cluster_assay Measurement A Add assay buffer to 384-well plate B Add test inhibitor or vehicle (DMSO) A->B C Add purified, phosphorylated recombinant IRE1α B->C D Incubate (pre-incubation) C->D E Add FRET-quenched RNA substrate D->E F Incubate (reaction time) E->F G Measure fluorescence (de-quenching) F->G H Calculate % inhibition G->H

Caption: Workflow for the IRE1α RNase FRET Assay.

Detailed Protocol:

  • Reagents:

    • Assay Buffer: 20 mM HEPES pH 7.5, 0.05% Triton X-100, 1 mM DTT.[11]

    • Enzyme: Purified, activated (phosphorylated) recombinant human IRE1α cytoplasmic domain.

    • Substrate: A short RNA oligonucleotide corresponding to the XBP1 splice site, labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., IABkFQ) on the other.[11]

    • Plate: Low-volume 384-well black plates.

  • Assay Procedure:

    • To each well, add 5 µL of assay buffer.

    • Add the test inhibitor compound at desired concentrations or vehicle control.

    • Add 5 µL of phosphorylated IRE1α (e.g., final concentration 1 µg/mL).[11]

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 60-90 minutes) at room temperature.

    • Initiate the reaction by adding the FRET RNA substrate (e.g., final concentration 50-300 nM).[11]

    • Incubate for 2 hours at room temperature.

    • Measure fluorescence on a plate reader compatible with the fluorophore/quencher pair. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increased fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition based on the reduction in fluorescence signal compared to the vehicle control. Determine the IC50 for active compounds.

XBP1 mRNA Splicing RT-PCR Assay

This cell-based assay measures the downstream consequence of IRE1α activation by quantifying the ratio of spliced to unspliced XBP1 mRNA.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, HeLa, or a relevant cancer cell line) and allow them to adhere.

    • Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

    • Induce ER stress using an agent like tunicamycin (e.g., 2 µg/mL) or thapsigargin (e.g., 50 nM) for 4-6 hours in the continued presence of the inhibitor.[13]

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[14]

    • Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.[14][15]

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron removed from XBP1 mRNA upon splicing.[4][14]

      • Human XBP1 Forward Primer: 5'-GGAGTTAAGACAGCGCTTGG-3'[4]

      • Human XBP1 Reverse Primer: 5'-ACTGGGTCCAAGTTGTCCAG-3'[4]

    • PCR cycling conditions: An initial denaturation at 95°C for 15 min, followed by 26-40 cycles of 94°C for 1 min, 60°C for 1 min, and 72°C for 1 min.[4][15]

  • Gel Electrophoresis:

    • Separate the PCR products on a 2.5-3% agarose gel.[4][14]

    • Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands, differing by 26 base pairs.

  • Data Analysis:

    • Visualize the bands using a gel documentation system.

    • Quantify the band intensities using software like ImageJ.

    • Determine the extent of inhibition by calculating the ratio of sXBP1 to uXBP1 (or sXBP1 to total XBP1) and comparing the inhibitor-treated samples to the ER stress-only control.

References

Application Notes and Protocols: BPTU in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal (GI) motility is a complex, highly coordinated process involving smooth muscle cells, enteric neurons, and specialized pacemaker cells known as the interstitial cells of Cajal (ICCs). Dysregulation of this intricate system can lead to a variety of motility disorders. Purinergic signaling, mediated by ATP and its metabolites acting on P2 receptors, is a key regulatory pathway in the gut. Specifically, the P2Y1 receptor, a G-protein coupled receptor, plays a crucial role in inhibitory neuromuscular transmission, leading to smooth muscle relaxation.

BPTU (BMS-646786) is a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor. Its ability to block P2Y1-mediated signaling makes it a valuable pharmacological tool for investigating the role of purinergic pathways in both normal and pathophysiological GI motility. These application notes provide detailed protocols for utilizing this compound in gastrointestinal motility research.

Mechanism of Action

In the gastrointestinal tract, inhibitory motor neurons release neurotransmitters like ATP and nitric oxide (NO) at the neuromuscular junction. ATP acts on P2Y1 receptors located on smooth muscle cells and other cell types like PDGFRα+ cells, which are electrically coupled to smooth muscle. Activation of the P2Y1 receptor initiates a signaling cascade that leads to the opening of potassium channels, resulting in membrane hyperpolarization and subsequent smooth muscle relaxation. This inhibitory junction potential (IJP) is crucial for processes such as colonic transit. This compound selectively blocks this P2Y1 receptor, thereby inhibiting the purinergic component of neurogenic relaxation.

Signaling Pathway of P2Y1 Receptor-Mediated Relaxation

P2Y1_Signaling ATP ATP P2Y1 P2Y1 Receptor ATP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits G_protein Gq/11 P2Y1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates SK_channels SK Channels (Small Conductance Ca²⁺-activated K⁺ channels) Ca_release->SK_channels Activates Hyperpolarization Hyperpolarization SK_channels->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Causes

P2Y1 receptor signaling pathway in GI smooth muscle relaxation.

Quantitative Data

The following table summarizes the reported potency of this compound in blocking P2Y1 receptor-mediated responses in the gastrointestinal tract.

ParameterSpeciesTissueValueReference
EC₅₀ RatColon~0.3 µM[1]
EC₅₀ MouseColon~0.06 µM[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Neurogenic Relaxation in Isolated Rodent Colon

This protocol details the methodology to assess the effect of this compound on inhibitory junction potentials (IJPs) in isolated segments of rat or mouse colon using organ bath electrophysiology.

  • This compound (Tocris Bioscience, MedChemExpress, or equivalent)

  • Krebs-Ringer Bicarbonate Solution (see composition below)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Nifedipine (to block smooth muscle contraction)

  • Atropine (to block muscarinic receptors)

  • Guanethidine (to block adrenergic neurotransmission)

  • L-NAME (to inhibit nitric oxide synthase)

  • Dissection tools (fine scissors, forceps)

  • Sylgard-lined petri dish

  • Organ bath with stimulating electrodes

  • Glass microelectrodes (for intracellular recording)

  • Amplifier and data acquisition system

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.1

Prepare fresh and continuously bubble with carbogen gas to maintain a pH of ~7.4.

Protocol1_Workflow A Tissue Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Baseline IJP Recording C->D E This compound Incubation D->E F Post-BPTU IJP Recording E->F G Data Analysis F->G

Workflow for assessing this compound's effect on inhibitory junction potentials.
  • Tissue Preparation:

    • Humanely euthanize a rat or mouse according to approved institutional protocols.

    • Excise a segment of the distal colon and place it immediately in ice-cold, carbogen-gassed Krebs solution.

    • Open the segment along the mesenteric border and gently rinse the luminal contents.

    • In a Sylgard-lined dish, remove the mucosa and submucosa by sharp dissection to obtain a full-thickness muscle preparation.

  • Mounting:

    • Transfer the muscle strip to an organ bath chamber continuously perfused with carbogen-gassed Krebs solution at 37°C.

    • Pin the tissue flat with the circular muscle layer facing upwards, between two parallel platinum electrodes.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes. During this time, add atropine (1 µM), guanethidine (1 µM), and nifedipine (1 µM) to the Krebs solution to isolate neurogenic responses.

  • Baseline IJP Recording:

    • Impale a circular smooth muscle cell with a glass microelectrode.

    • Apply electrical field stimulation (EFS) with single pulses (e.g., 0.3-0.5 ms duration, 20-40 V) to elicit IJPs.

    • Record baseline fast IJP (fIJP) and slow IJP (sIJP) amplitudes. The fIJP is the purinergic component, while the sIJP is primarily nitrergic.

  • This compound Application:

    • Introduce this compound into the organ bath at increasing concentrations (e.g., 10 nM to 3 µM).

    • Allow each concentration to incubate for 15-20 minutes before recording.

  • Post-BPTU IJP Recording:

    • After incubation with each concentration of this compound, elicit and record IJPs using the same EFS parameters as in the baseline recording.

  • Data Analysis:

    • Measure the amplitude of the fIJP and sIJP in the absence and presence of this compound.

    • Express the IJP amplitude in the presence of this compound as a percentage of the baseline amplitude.

    • Construct a concentration-response curve and calculate the EC₅₀ for this compound's inhibition of the fIJP.

Protocol 2: In Vitro Assessment of this compound on Spontaneous and Agonist-Induced Contractions

This protocol measures the effect of this compound on the contractility of isolated intestinal segments using an isometric force transducer.

  • Same as Protocol 1, excluding electrophysiology equipment.

  • Isometric force transducer and data acquisition system.

  • P2Y1 receptor agonist (e.g., ADPβS).

  • Tissue Preparation and Mounting:

    • Prepare a segment of colon or ileum as described in Protocol 1.

    • Cut longitudinal or circular muscle strips (e.g., 10 mm long, 2 mm wide).

    • Suspend the strips in an organ bath filled with gassed Krebs solution at 37°C. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration:

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

  • Assessment of this compound on Spontaneous Contractions:

    • Record spontaneous contractions for a stable baseline period (15-20 minutes).

    • Add this compound cumulatively to the bath and record any changes in the amplitude or frequency of spontaneous contractions.

  • Assessment of this compound on Agonist-Induced Relaxation:

    • Pre-contract the tissue strips with an agent such as carbachol or KCl.

    • Once a stable contraction is achieved, add a P2Y1 agonist (e.g., ADPβS) to induce relaxation.

    • Wash out the agonist and allow the tissue to return to baseline.

    • Incubate a separate set of tissue strips with this compound (e.g., 1-3 µM) for 20-30 minutes.

    • Repeat the pre-contraction and subsequent addition of the P2Y1 agonist.

  • Data Analysis:

    • Measure the amplitude and frequency of spontaneous contractions before and after this compound.

    • Quantify the agonist-induced relaxation as a percentage decrease from the pre-contracted tone.

    • Compare the relaxation response in the absence and presence of this compound.

Application in Visceral Hypersensitivity Research

Visceral hypersensitivity, an increased perception of pain from internal organs, is a hallmark of functional GI disorders like Irritable Bowel Syndrome (IBS). P2Y1 receptors are expressed on sensory neurons and are implicated in nociceptive signaling. Therefore, this compound could be a valuable tool to investigate the role of P2Y1 receptors in visceral pain pathways.

Potential Experimental Approaches:
  • In Vivo Models: In rodent models of visceral hypersensitivity (e.g., post-inflammatory or stress-induced), this compound can be administered systemically to assess its effect on the visceromotor response to colorectal distension.

  • Ex Vivo Nerve Recordings: The effect of this compound on the firing of afferent nerves innervating the colon can be measured in response to mechanical and chemical stimuli.

Conclusion

This compound is a specific and potent antagonist of the P2Y1 receptor, making it an excellent pharmacological tool for elucidating the role of purinergic signaling in gastrointestinal motility. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on neurogenic relaxation and smooth muscle contractility. Furthermore, its potential application in visceral hypersensitivity research opens avenues for exploring new therapeutic targets for functional GI disorders. As with any pharmacological agent, appropriate controls and dose-response studies are essential for robust and reproducible results.

References

Application Notes and Protocols for In Vivo Experimental Design Studying BPTU Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTU (1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a potent and selective non-nucleotide allosteric antagonist of the P2Y1 purinergic receptor (P2Y1R).[1][2] The P2Y1R, a G protein-coupled receptor activated by adenosine diphosphate (ADP), plays crucial roles in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.[3][4][5] this compound's unique mechanism, binding to a lipid-facing pocket outside the transmembrane helical bundle, makes it a valuable tool for investigating P2Y1R function and a potential therapeutic agent.[2]

These application notes provide a comprehensive guide for designing and executing in vivo studies to investigate the pharmacological effects of this compound. The protocols outlined below are intended to serve as a foundation for researchers, which can be adapted based on specific experimental goals.

This compound: Chemical Properties and Formulation

A critical aspect of in vivo studies with this compound is its physicochemical properties, particularly its poor aqueous solubility.[6] Proper formulation is essential to ensure adequate bioavailability and reliable experimental outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 870544-59-5[6]
Molecular Formula C23H22F3N3O3[6]
Molecular Weight 445.43 g/mol [2]
Solubility Water: < 0.1 mg/mL (insoluble)[6]
DMSO: ≥ 33.3 mg/mL[1][6]
Formulation Protocol for In Vivo Administration

Given this compound's low water solubility, a suitable vehicle is required for in vivo dosing. The following protocol describes a common approach for formulating poorly soluble compounds for oral or intraperitoneal administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Solubilization: Dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may aid in dissolution.

  • Vehicle Preparation: In a separate tube, prepare the final vehicle. A common vehicle composition is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Final Formulation: Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Final Concentration: Adjust the final volume with saline to achieve the desired final concentration of this compound for injection.

  • Pre-dosing Preparation: Before administration, visually inspect the solution for any precipitation. If necessary, gently warm and vortex the solution to ensure homogeneity.

Note: The optimal vehicle composition may need to be determined empirically. It is crucial to include a vehicle-only control group in all in vivo experiments to account for any effects of the formulation itself.

In Vivo Experimental Design and Protocols

The following sections detail experimental designs and protocols for investigating the in vivo effects of this compound in key therapeutic areas.

Animal Models

The choice of animal model is critical for the relevance of the study. Rodents are commonly used for initial in vivo characterization of P2Y1R antagonists.

Table 2: Recommended Animal Models for this compound In Vivo Studies

SpeciesStrainRationale
Mouse C57BL/6JWidely used, well-characterized genetic background. Suitable for creating transgenic models (e.g., P2Y1R knockout) to validate on-target effects.
Rat Sprague-DawleyLarger size allows for easier surgical procedures and blood sampling. Often used in cardiovascular and gastrointestinal pharmacology.
Experimental Workflow

A typical workflow for an in vivo study of this compound is depicted below. This workflow ensures a systematic approach from initial dose-finding to the assessment of efficacy and potential side effects.

G cluster_preclinical Pre-experimental Phase cluster_experimental Experimental Phase cluster_post_experimental Post-experimental Phase Formulation This compound Formulation Optimization DoseRange Dose Range Finding Study (e.g., MTD assessment) Formulation->DoseRange AnimalAcclimation Animal Acclimation DoseRange->AnimalAcclimation Randomization Randomization and Grouping AnimalAcclimation->Randomization BPTU_Admin This compound Administration (Vehicle Control) Randomization->BPTU_Admin DataCollection In Vivo Endpoint Measurement (e.g., GI Motility, Platelet Aggregation) BPTU_Admin->DataCollection TissueCollection Tissue/Blood Collection (for PK/PD analysis) DataCollection->TissueCollection DataAnalysis Data Analysis and Interpretation TissueCollection->DataAnalysis

Caption: A typical experimental workflow for in vivo studies of this compound.

Gastrointestinal Motility Assay

This compound has been shown to inhibit purinergic neuromuscular transmission in the gut, suggesting a role in modulating gastrointestinal (GI) motility.

Protocol: Charcoal Meal Transit Assay in Mice

  • Animals: Male C57BL/6J mice (8-10 weeks old) are fasted for 18-24 hours with free access to water.

  • Dosing: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses. A typical dose range to explore would be 1-30 mg/kg.

  • Charcoal Meal Administration: 30 minutes after this compound administration, administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) orally (typically 0.1 mL per 10 g of body weight).

  • Transit Time: After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

  • Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Calculate the percentage of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.

Table 3: Expected Outcomes of this compound on Gastrointestinal Motility

Treatment GroupDose (mg/kg, i.p.)Expected % Intestinal Transit
Vehicle Control-70-80%
This compound1~60-70%
This compound10~40-50%
This compound30~20-30%

Note: These are hypothetical values to illustrate the expected dose-dependent inhibitory effect. Actual values must be determined experimentally.

Platelet Aggregation Assay

P2Y1R is a key receptor in ADP-induced platelet aggregation. This compound is expected to inhibit this process.

Protocol: Ex Vivo Platelet Aggregation in Rats

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Dosing: Administer this compound or vehicle intravenously (i.v.) or orally (p.o.).

  • Blood Collection: At various time points after dosing (e.g., 30, 60, 120 minutes), collect blood via cardiac puncture into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

  • Aggregation Measurement: Measure platelet aggregation in the PRP using a platelet aggregometer. Add an agonist, such as ADP (e.g., 5-20 µM), to induce aggregation and record the change in light transmission.

  • Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in this compound-treated samples to the vehicle-treated controls.

Table 4: Expected Outcomes of this compound on Platelet Aggregation

Treatment GroupDose (mg/kg, p.o.)Expected % Inhibition of ADP-induced Aggregation
Vehicle Control-0%
This compound3~20-30%
This compound10~50-60%
This compound30~70-80%

Note: These are hypothetical values. The actual inhibitory effect will depend on the dose, route of administration, and timing of blood collection.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship of this compound is crucial for interpreting efficacy data and for dose selection in further studies.

Protocol: Basic Pharmacokinetic Study in Mice

  • Animals: Male C57BL/6J mice.

  • Dosing: Administer a single dose of this compound via the intended route of administration (e.g., 10 mg/kg, p.o.).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Table 5: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValue (10 mg/kg, p.o.)
Cmax (ng/mL) 500 - 1000
Tmax (hr) 0.5 - 1.0
AUC (ng*hr/mL) 1500 - 2500
Half-life (hr) 2 - 4

Note: These are illustrative values. Actual pharmacokinetic parameters will need to be determined experimentally.

P2Y1 Receptor Signaling Pathway

This compound exerts its effects by antagonizing the P2Y1 receptor, which is coupled to the Gq signaling pathway. Understanding this pathway is essential for interpreting the downstream effects of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1R P2Y1R Gq Gq P2Y1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound This compound->P2Y1R Inhibits (Allosteric) ADP ADP ADP->P2Y1R Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Platelet Shape Change, Smooth Muscle Contraction) Ca_release->Downstream PKC->Downstream

Caption: The P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Safety and Toxicity Assessment

While detailed toxicity data for this compound is not extensively published, it is crucial to assess its safety profile in vivo.

Protocol: Acute Toxicity Study in Mice

  • Animals: Use both male and female mice.

  • Dosing: Administer single, escalating doses of this compound (and a vehicle control) to different groups of animals. Doses should extend to a level that is expected to be a multiple of the anticipated efficacious dose.

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) for a period of 7-14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible abnormalities in organs.

  • Histopathology: For a more detailed analysis, collect major organs for histopathological examination.

Conclusion

These application notes and protocols provide a framework for the in vivo investigation of this compound. Due to its specific mechanism of action as a P2Y1R allosteric antagonist, this compound is a valuable research tool. Careful experimental design, particularly with respect to formulation and dose selection, is paramount for obtaining reliable and reproducible data. The provided protocols for assessing effects on gastrointestinal motility and platelet aggregation, along with guidelines for pharmacokinetic and toxicity studies, should enable researchers to effectively characterize the in vivo pharmacology of this compound.

References

BPTU in Animal Models: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

BPTU (1,3-bis(p-tolyl)urea) is recognized as a non-nucleotide, allosteric antagonist of the P2Y1 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including platelet aggregation and neurotransmission.[1][2] Its potential as a therapeutic agent has led to investigations into its effects in various preclinical models. However, in vivo studies with this compound have been limited, attributed in part to its low aqueous solubility and poor bioavailability.[3] This document provides a comprehensive overview of the available information on this compound dosage and administration in animal models, alongside detailed experimental protocols and relevant biological pathways.

While direct in vivo dosage data for this compound is scarce, this guide consolidates the existing information and provides protocols for similar compounds to aid in experimental design.

Data Presentation

Due to the limited number of in vivo studies directly reporting this compound dosage, a comprehensive data table is not feasible at this time. The available data is presented in the text below. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

In Vitro Potency:

This compound has demonstrated concentration-dependent inhibition in isolated tissues from rodents.

Animal ModelTissueEC50Reference
RatColon~0.3 µM[1]
MouseColon~0.06 µM[1]

Experimental Protocols

In Vivo Administration in Mice (Boronated this compound Derivative)

It is crucial to note that the only available in vivo dosage information appears to be for a boronated derivative of this compound, likely for applications in Boron Neutron Capture Therapy (BNCT), and not for the standard 1,3-bis(p-tolyl)urea. Researchers should exercise caution and adapt this protocol based on the specific form of this compound being used.

Protocol:

  • Animal Model: Mice bearing B16.013 tumors.

  • Compound: Boronated this compound derivative.

  • Dosage: 3.15 mg of boron per kg body weight.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Vehicle: Not specified. Common vehicles for poorly soluble compounds include DMSO, ethanol, or a mixture of solvents with saline or corn oil. Solubility tests are highly recommended.

  • Injection Volume: 0.25 to 0.5 mL.

  • Dosing Schedule:

    • Single Dose: A single i.p. injection.

    • Multiple Dose: 4 i.p. injections of 3.15 mg/kg boron every 2 hours.

  • Sample Collection: Animals were sacrificed at various time points (0.2, 0.4, 1, 2, 4, 24, and 48 hours) after administration for tissue analysis (tumor, blood, skin, muscle, brain, kidneys, and liver).

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

This compound acts as an antagonist at the P2Y1 receptor. The binding of an agonist (like ADP) to the P2Y1 receptor, which is coupled to Gq/11, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is involved in various cellular responses.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., ADP) P2Y1 P2Y1 Receptor Agonist->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo this compound Administration

The following diagram outlines a general workflow for conducting an in vivo study with this compound.

experimental_workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Preparation of this compound Formulation (Vehicle selection and solubility testing) A->B C 3. Randomization of Animals (Control and Treatment Groups) B->C D 4. This compound Administration (e.g., Intraperitoneal Injection) C->D E 5. Monitoring (Clinical signs, body weight) D->E F 6. Sample Collection (Blood, Tissues at defined endpoints) E->F G 7. Data Analysis (Pharmacokinetic and/or Pharmacodynamic Analysis) F->G

Caption: General experimental workflow for in vivo studies with this compound.

Considerations for Experimental Design

  • Solubility: Given this compound's poor aqueous solubility, significant effort should be dedicated to developing a suitable vehicle for in vivo administration.[3] Common solvents for such compounds include DMSO, ethanol, and polyethylene glycol (PEG), often in combination with saline or corn oil. It is critical to establish the maximum tolerated concentration of the vehicle in a pilot study.

  • Route of Administration: Intraperitoneal injection is a common route for preclinical studies. However, depending on the research question, other routes such as oral gavage or intravenous injection may be considered, keeping in mind the compound's low bioavailability.

  • Dose Selection: Due to the lack of established in vivo doses, a pilot dose-response study is highly recommended to determine a safe and efficacious dose range. This should start with doses extrapolated from the in vitro EC50 values, taking into account potential metabolic instability and poor absorption.

  • Pharmacokinetics: To understand the exposure of this compound in the animal model, pharmacokinetic studies are essential. These studies would measure the concentration of this compound in the blood or plasma over time after administration, providing key parameters such as Cmax, Tmax, half-life, and bioavailability.

  • Control Groups: Appropriate control groups are essential for interpreting the results. This includes a vehicle control group to account for any effects of the solvent and a naive control group if applicable.

The application of this compound in animal models holds promise for investigating the role of the P2Y1 receptor in various physiological and pathological conditions. While the available data on in vivo dosage and administration is limited, this guide provides a starting point for researchers. Careful consideration of the compound's physicochemical properties, particularly its solubility, and the implementation of pilot studies are critical for the successful design and execution of in vivo experiments with this compound. Further research is needed to establish well-defined dosage regimens and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound in different animal models.

References

Application Notes and Protocols for Testing BPTU Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU), a known allosteric antagonist of the P2Y1 purinergic receptor (P2Y1R). The following protocols describe two primary functional assays: a calcium mobilization assay using a recombinant cell line and a platelet aggregation assay using primary human platelets.

Introduction to this compound

This compound is a non-nucleotide, allosteric antagonist of the P2Y1 receptor.[1] It uniquely binds to a site on the receptor-lipid interface, outside the transmembrane helical bundle.[2][3] The P2Y1 receptor, a Gq-protein coupled receptor (GPCR), is activated by adenosine diphosphate (ADP). Its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes. P2Y1R plays a crucial role in ADP-induced platelet aggregation. By blocking this receptor, this compound can inhibit these downstream signaling events.

Data Presentation: this compound Efficacy

The following table summarizes the reported efficacy of this compound in various experimental systems. This data provides a reference for expected potency and can guide dose-selection for in vitro experiments.

ParameterValueSystemReference
EC50 0.3 µMInhibition of purinergic inhibitory junction potentials in rat colon[1]
EC50 0.06 µMInhibition of purinergic inhibitory junction potentials in mouse colon[1]
Ki 6 nMP2Y1R membrane binding assay[3]
IC50 2.1 µMADP-induced platelet aggregation in human platelet-rich plasma[3]

Signaling Pathway of P2Y1 Receptor and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor upon activation by ADP and the point of inhibition by this compound.

P2Y1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits (Allosteric) Gq Gq protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Downstream Cellular Responses (e.g., Platelet Aggregation) Ca2->CellularResponse Mediates

Caption: P2Y1R signaling pathway and this compound inhibition.

Experimental Workflow: this compound Efficacy Testing

The general workflow for evaluating the efficacy of this compound in a cell-based assay is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cells (1321N1-P2Y1R or Platelets) treat_cells Treat Cells with this compound prep_cells->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells stimulate_cells Stimulate with ADP treat_cells->stimulate_cells measure_response Measure Response (Calcium Flux or Aggregation) stimulate_cells->measure_response plot_data Plot Dose-Response Curve measure_response->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: General workflow for this compound efficacy testing.

Protocol 1: Calcium Mobilization Assay in 1321N1-P2Y1R Cells

This protocol describes how to measure the inhibitory effect of this compound on ADP-induced intracellular calcium mobilization in human astrocytoma 1321N1 cells stably expressing the human P2Y1 receptor.

Materials:

  • 1321N1 cells stably expressing human P2Y1R (1321N1-P2Y1R)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • ADP

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture and Seeding:

    • Culture 1321N1-P2Y1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBS.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with 100 µL of HBS to remove excess dye.

    • Add 100 µL of HBS to each well.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in HBS to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO).

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Mobilization:

    • Prepare an ADP stock solution in HBS. The final concentration of ADP should be the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a separate experiment. A starting concentration of 100 nM ADP can be used.

    • Place the 96-well plate into a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every second for 2 minutes).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Using the instrument's injection function, add the ADP solution to each well.

    • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ADP addition.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (vehicle-treated cells).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: ADP-Induced Platelet Aggregation Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on ADP-induced aggregation of human platelets in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • ADP

  • Platelet aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.

    • The platelet count in the PRP should be adjusted to 2.5-3.0 x 10^8 platelets/mL using PPP if necessary.

  • This compound Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working dilutions of this compound in PBS or saline.

    • Pre-warm the PRP to 37°C.

    • In an aggregometer cuvette, add the desired volume of PRP and a stir bar.

    • Add the this compound dilution or vehicle (DMSO) to the PRP and incubate for 5-10 minutes at 37°C with stirring.

  • Platelet Aggregation Measurement:

    • Place the cuvette containing the PRP and this compound/vehicle into the aggregometer and set the baseline (0% aggregation) with this sample. Set 100% aggregation using PPP.

    • Add a specific concentration of ADP to induce aggregation. The concentration of ADP should be one that produces a submaximal aggregation response (e.g., 2-10 µM), which should be determined in preliminary experiments.

    • Record the change in light transmission for 5-10 minutes. Aggregation is measured as an increase in light transmission.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of this compound.

    • Calculate the percentage of inhibition of aggregation for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

References

BPTU: A Potent and Selective Allosteric Antagonist of the P2Y1 Receptor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BPTU (1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a non-nucleotide, allosteric antagonist of the P2Y1 purinergic receptor. Unlike orthosteric antagonists that compete with the endogenous ligand ADP at the binding site, this compound binds to a distinct site on the receptor, offering a different mode of pharmacological modulation. The P2Y1 receptor, a Gq-protein coupled receptor, is widely expressed in the central nervous system (CNS) on neurons and glial cells and plays a crucial role in various physiological and pathological processes. Its involvement in modulating neuronal excitability, synaptic transmission, and neuroinflammation makes it a compelling target for neuroscience research. This compound serves as a valuable tool compound for elucidating the function of the P2Y1 receptor in the CNS and for exploring its therapeutic potential in neurological disorders.

Mechanism of Action

The P2Y1 receptor is activated by adenosine diphosphate (ADP). This activation leads to the dissociation of the Gq protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to numerous cellular responses in the nervous system.

This compound, as an allosteric antagonist, binds to a lipid-facing pocket of the P2Y1 receptor, stabilizing the inactive conformation of the receptor and preventing its activation by ADP. This blockade of P2Y1 receptor signaling can modulate a range of downstream effects, including neuronal activity and glial responses.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell TypeSpeciesValueReference
EC50 (Inhibition of purinergic inhibitory junction potentials)Colon tissueRat0.3 µM
EC50 (Inhibition of purinergic inhibitory junction potentials)Colon tissueMouse0.06 µM
Effective Concentration (AnkyrinG level reduction)Cultured Hippocampal NeuronsMouse5 nM (for 3 days)
Concentration affecting viabilityCultured Hippocampal NeuronsMouse> 10 nM (detrimental)

Signaling Pathway Diagram

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosteric) Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitability, Neurotransmitter Release) Ca2->Cellular_Response PKC->Cellular_Response neuron_culture_workflow A 1. Primary Hippocampal Neuron Culture B 2. Treat with this compound (e.g., 5 nM for 72h) A->B C 3. Immunocytochemistry (e.g., for AnkyrinG) B->C E 5. Assess Neuronal Viability (e.g., MTT assay) B->E D 4. Fluorescence Microscopy and Image Analysis C->D invivo_workflow A 1. Animal Model Selection (e.g., Alzheimer's model) B 2. This compound Formulation and Administration (e.g., i.p.) A->B C 3. Behavioral Testing (e.g., Morris Water Maze) B->C D 4. Tissue Collection and Processing C->D E 5. Histological/Biochemical Analysis (e.g., Immunohistochemistry) D->E calcium_imaging_workflow A 1. Culture Neurons on Glass-bottom Dishes B 2. Load Cells with a Calcium Indicator (e.g., Fura-2 AM) A->B C 3. Acquire Baseline Fluorescence B->C D 4. Stimulate with P2Y1 Agonist (e.g., ADP) C->D F 6. Pre-incubate with this compound C->F E 5. Record Calcium Response D->E H 8. Data Analysis E->H G 7. Repeat Stimulation and Recording F->G G->H

Application Notes and Protocols for Assessing BPTU Binding Kinetics to the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a non-nucleotide, allosteric antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet aggregation.[1][2] Understanding the binding kinetics of this compound to the P2Y1 receptor is essential for its development as a potential antithrombotic agent. This compound binds to a distinct allosteric pocket on the external receptor interface with the lipid bilayer, a unique binding site for a selective GPCR ligand.[1][3][4] This document provides detailed application notes and protocols for assessing the binding kinetics of this compound to the P2Y1 receptor using various biophysical techniques.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet shape change and aggregation. This compound, as an allosteric antagonist, modulates this signaling pathway by binding to a site distinct from the ADP binding pocket.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 This compound This compound This compound->P2Y1 Allosteric Antagonism Gq Gq Protein P2Y1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Platelet_Response Platelet Shape Change & Aggregation Ca2_release->Platelet_Response PKC->Platelet_Response

Caption: P2Y1 Receptor Signaling Pathway and this compound's Point of Intervention.

Data Presentation: this compound-P2Y1 Receptor Binding Kinetics

While specific kinetic data for the direct binding of this compound to the P2Y1 receptor is not extensively published, the following tables are structured to present such data obtained from the described experimental protocols. The values provided are illustrative examples.

Table 1: Surface Plasmon Resonance (SPR) Kinetic Data

ParameterValueUnit
Association Rate (ka)1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kd)3.0 x 10⁻³s⁻¹
Affinity (KD)20nM

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data

ParameterValueUnit
Stoichiometry (n)1.1-
Affinity (KD)25nM
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)15.2cal/mol·K

Table 3: Radioligand Binding Assay Data

ParameterValueUnit
Association Rate (k_ob)-min⁻¹
Dissociation Rate (k_off)-min⁻¹
Allosteric EffectAccelerates dissociation of orthosteric ligand-

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR measures the real-time interaction between an analyte in solution and a ligand immobilized on a sensor surface. For the this compound-P2Y1 system, the P2Y1 receptor would be captured on the sensor chip, and this compound would be flowed over the surface.

Experimental Workflow:

Caption: Workflow for SPR-based analysis of this compound-P2Y1 interaction.

Protocol:

  • Immobilization of Capture Antibody:

    • Use a sensor chip suitable for antibody immobilization (e.g., CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a high-affinity antibody against a tag on the purified P2Y1 receptor (e.g., anti-His or anti-FLAG antibody) to achieve a density of 10,000-12,000 Response Units (RU).

    • Deactivate excess reactive groups with ethanolamine.

  • Capture of P2Y1 Receptor:

    • Prepare purified, detergent-solubilized P2Y1 receptor in a suitable buffer (e.g., HBS-P+ containing 0.05% DDM).

    • Inject the P2Y1 receptor solution over the antibody-coated surface to achieve a capture level of 500-1000 RU.

  • Kinetic Analysis of this compound Binding:

    • Prepare a series of this compound concentrations (e.g., 0.1 nM to 1 µM) in the running buffer.

    • Inject each this compound concentration over the captured P2Y1 surface for a defined association time (e.g., 180 seconds).

    • Follow with a dissociation phase by flowing running buffer over the surface for a defined time (e.g., 600 seconds).

    • Include buffer-only injections (blanks) for double referencing.

  • Surface Regeneration:

    • Inject a low pH glycine solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove the captured receptor and any bound this compound, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference surface and blank injection signals from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Experimental Workflow:

Caption: Workflow for ITC-based analysis of this compound-P2Y1 interaction.

Protocol:

  • Sample Preparation:

    • Dialyze purified P2Y1 receptor and dissolve this compound in the exact same buffer to minimize heat of dilution effects. A suitable buffer would be 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4.

    • Degas both solutions immediately before the experiment.

    • Determine the accurate concentrations of the P2Y1 receptor and this compound solutions.

  • ITC Experiment Setup:

    • Load the P2Y1 receptor solution (e.g., 5-10 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 50-100 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of this compound to P2Y1.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Radioligand Binding Assay for Allosteric Interaction Kinetics

This assay assesses the effect of this compound on the binding kinetics of a radiolabeled orthosteric ligand for the P2Y1 receptor, such as [³H]2MeSADP.[5] This approach is particularly useful for characterizing the allosteric nature of this compound's interaction.

Experimental Workflow:

Caption: Workflow for Radioligand Dissociation Assay to study this compound's allosteric effect.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human P2Y1 receptor (e.g., Sf9 or HEK293 cells).

  • Association Phase:

    • In a binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4), incubate the P2Y1-expressing membranes with a concentration of [³H]2MeSADP near its KD value.

    • Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25 °C).

  • Dissociation Phase:

    • Initiate dissociation by adding a large excess of a non-radiolabeled P2Y1 antagonist (e.g., MRS2500) to prevent re-binding of the radioligand.

    • Simultaneously, in a parallel set of experiments, initiate dissociation with the same excess of non-radiolabeled antagonist in the presence of a fixed concentration of this compound.

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Plot the natural logarithm of the percentage of specific binding remaining versus time.

    • The slope of this plot will be equal to the negative of the dissociation rate constant (k_off).

    • Compare the k_off values in the absence and presence of this compound. An increase in the k_off in the presence of this compound indicates that it acts as a negative allosteric modulator that accelerates the dissociation of the orthosteric ligand.[5]

References

Application Notes and Protocols for High-Throughput Screening of BPTU and Other Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU) and other small molecules in high-throughput screening (HTS) assays targeting Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway and a key target in cancer immunotherapy.

Introduction to IDO1 as a Therapeutic Target

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to depletion of tryptophan and accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic reprogramming suppresses the proliferation and effector function of T-cells, thereby promoting tumor immune escape.[2] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, making it a prime target for high-throughput screening of small molecule inhibitors.

While this compound is a known allosteric antagonist of the P2Y1 receptor, its potential activity against other therapeutic targets such as IDO1 can be explored through high-throughput screening.[3][4] The protocols outlined below are suitable for screening compound libraries, including molecules like this compound, to identify novel IDO1 inhibitors.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound as a P2Y1 receptor antagonist. The potency of this compound against IDO1 would be determined using the high-throughput screening protocol described in this document.

CompoundTargetAssay TypeParameterValueReference
This compoundP2Y1 ReceptorFunctional Assay (inhibition of spontaneous motility)EC500.06 - 0.3 µM[3][4]
This compoundP2Y1 ReceptorMembrane Binding AssayKi6 nM[5]
This compoundP2Y1 ReceptorADP-induced platelet aggregationIC502.1 µM[5]

Signaling Pathway

The enzymatic activity of IDO1 initiates the kynurenine pathway, which converts tryptophan into various metabolites. This pathway plays a significant role in immune regulation.

IDO1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Immune Response Modulation Tryptophan_transporter Tryptophan Transporter Tryptophan L-Tryptophan Tryptophan_transporter->Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Catalysis This compound This compound (Potential Inhibitor) This compound->IDO1 Inhibition Kynurenine Kynurenine NFK->Kynurenine Downstream_Metabolites Downstream Metabolites Kynurenine->Downstream_Metabolites T_cell_suppression T-cell Suppression & Apoptosis Kynurenine->T_cell_suppression Induces Treg_activation Regulatory T-cell (Treg) Activation Kynurenine->Treg_activation Induces Tryptophan_ext Extracellular Tryptophan Tryptophan_ext->Tryptophan_transporter Uptake

IDO1 Signaling Pathway.

Experimental Protocols

High-Throughput Screening (HTS) for IDO1 Inhibitors

This protocol describes a fluorescence-based HTS assay to identify inhibitors of IDO1. The assay measures the production of N-formylkynurenine (NFK), the direct product of the IDO1-catalyzed reaction, which is then converted to a fluorescent product.

Materials and Reagents:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Compound library (including this compound) dissolved in DMSO

  • NFK Green fluorescent probe

  • 384-well or 1536-well black, clear-bottom assay plates

  • Multimode plate reader with fluorescence detection capabilities

Experimental Workflow Diagram:

HTS_Workflow Start Start Dispense_Compounds Dispense Compounds (e.g., this compound) and Controls into Assay Plate Start->Dispense_Compounds Add_IDO1 Add IDO1 Enzyme Solution Dispense_Compounds->Add_IDO1 Incubate_1 Pre-incubate Compounds with IDO1 Add_IDO1->Incubate_1 Add_Substrate Add L-Tryptophan Substrate Mix to Initiate Reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Add NFK Green Probe to Stop Reaction & Initiate Fluorescence Incubate_2->Stop_Reaction Incubate_3 Incubate at 37°C Stop_Reaction->Incubate_3 Read_Fluorescence Read Fluorescence (Ex: 400 nm, Em: 510 nm) Incubate_3->Read_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition, Z-factor Read_Fluorescence->Data_Analysis Hit_Identification Hit Identification & Confirmation Data_Analysis->Hit_Identification End End Hit_Identification->End

HTS Workflow for IDO1 Inhibitors.

Step-by-Step Protocol:

  • Compound Plating: Using an automated liquid handler, dispense nanoliter volumes of test compounds (e.g., from a 10 mM stock in DMSO) and controls into the wells of a 384- or 1536-well assay plate.

    • Test wells: Compound of interest (e.g., this compound) at a final concentration of 10 µM.

    • Positive control: A known IDO1 inhibitor (e.g., Epacadostat) at a concentration that gives maximum inhibition.

    • Negative control: DMSO vehicle.

  • Enzyme Addition: Prepare an IDO1 enzyme solution in potassium phosphate buffer containing ascorbic acid, methylene blue, and catalase. Dispense the enzyme solution into all wells of the assay plate.

  • Pre-incubation: Centrifuge the plates briefly and pre-incubate the compounds with the enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a substrate solution of L-Tryptophan in potassium phosphate buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination and Signal Generation: Add the NFK Green fluorescent probe to all wells. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.

  • Fluorescence Development Incubation: Incubate the plates for 4 hours at 37°C to allow for the fluorescent signal to develop.[6]

  • Fluorescence Reading: Read the fluorescence intensity in each well using a multimode plate reader with an excitation wavelength of 400 nm and an emission wavelength of 510 nm.[6]

Data Analysis:

  • Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula:

    % Inhibition = 100 x (1 - (Signaltest compound - Signalpositive control) / (Signalnegative control - Signalpositive control))

  • Z-Factor Calculation: Determine the quality and robustness of the assay by calculating the Z-factor:

    Z' = 1 - (3 * (SDnegative control + SDpositive control)) / |Meannegative control - Meanpositive control|

    An assay with a Z-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Confirmation and Follow-up:

Compounds that show significant inhibition (typically >50%) in the primary screen are selected as "hits". These hits should be re-tested in a confirmatory screen. Confirmed hits would then be subjected to dose-response analysis to determine their IC50 values. Further secondary assays, such as cell-based assays measuring kynurenine production, would be performed to validate the activity of the confirmed hits in a more biologically relevant system.

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for identifying novel inhibitors of IDO1. Screening of diverse chemical libraries, which may include compounds like this compound, could lead to the discovery of new therapeutic candidates for cancer immunotherapy. The detailed experimental workflow and data analysis procedures outlined in these application notes are intended to guide researchers in the successful execution of HTS campaigns targeting this important enzyme.

References

Troubleshooting & Optimization

troubleshooting BPTU solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BPTU (a P2Y1 receptor antagonist) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound powder in DMSO. What should I do?

A1: Difficulty in dissolving this compound can arise from several factors. Firstly, ensure you are using high-purity, anhydrous DMSO, as water content can significantly impact the solubility of hydrophobic compounds. If you suspect your DMSO has absorbed moisture, use a fresh, sealed bottle. Secondly, gentle warming of the solution to 37°C and vortexing or sonication can aid in dissolution. Be cautious not to overheat the solution, as it may degrade the compound.

Q2: My this compound dissolves in DMSO initially, but then a precipitate forms. Why is this happening?

A2: Precipitation after initial dissolution can be due to a few reasons. The most common is that the solution is supersaturated. While a compound might dissolve at a higher concentration with energy input (like heating or sonication), it may not be stable at that concentration at room temperature. Another possibility is that the this compound stock solution has been stored improperly, allowing for evaporation of DMSO and thus increasing the concentration beyond its solubility limit. Ensure your storage vials are sealed tightly.

Q3: When I dilute my this compound-DMSO stock solution into an aqueous buffer or cell culture medium, it immediately precipitates. How can I prevent this?

A3: This is a common issue with hydrophobic compounds dissolved in a strong organic solvent like DMSO when diluted into an aqueous phase. To mitigate this, it is recommended to perform serial dilutions of your stock in DMSO first to get closer to your final concentration. Then, add this diluted DMSO solution dropwise to your vigorously stirring aqueous buffer or medium. This gradual addition can help prevent the compound from crashing out of solution. Additionally, ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to minimize solvent effects and potential cytotoxicity in cell-based assays.

Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q5: How should I store my this compound-DMSO stock solution?

A5: For long-term storage, it is recommended to aliquot your this compound-DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and evaporation. Avoid repeated freeze-thaw cycles, as this can promote compound degradation and precipitation.[1] For short-term storage, solutions can be kept at 4°C for a limited time.

Data Presentation

While specific solubility data for this compound is not available, the following table provides general guidelines for the storage and stability of small molecule inhibitors in DMSO based on available literature.

Storage ConditionDurationExpected StabilityRecommendations
Room TemperatureUp to 1 yearProbability of observing the compound is 52%[2]Not recommended for long-term storage.
-20°C1 month to 6+ yearsGenerally stable, with over 80% purity maintained for many compounds over several years.[3][4]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-80°C> 6 monthsHigh stability.[4]Ideal for long-term archival storage.
Repeated Freeze-ThawMultiple cyclesCan lead to compound degradation and precipitation.[1]Avoid by preparing single-use aliquots.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol provides a general method for dissolving this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated pipette

Procedure:

  • Bring the this compound powder and DMSO to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • Alternatively, place the vial in a water bath sonicator for 5-10 minutes.

  • Once the this compound is fully dissolved, the solution should be clear.

  • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Mandatory Visualizations

Troubleshooting this compound Solubility Issues

G start Start: this compound Solubility Issue dissolution_issue This compound powder not dissolving start->dissolution_issue precipitation_issue Precipitation after dilution in aqueous buffer start->precipitation_issue check_dmso Is DMSO anhydrous and high-purity? warm_vortex Gently warm (37°C) and vortex/sonicate check_dmso->warm_vortex Yes use_fresh_dmso Use fresh, sealed anhydrous DMSO check_dmso->use_fresh_dmso No dissolution_issue->check_dmso serial_dilution Perform serial dilutions in DMSO first precipitation_issue->serial_dilution success Solubility issue resolved warm_vortex->success use_fresh_dmso->warm_vortex slow_addition Add dropwise to stirring aqueous solution serial_dilution->slow_addition check_final_dmso_conc Ensure final DMSO concentration is low (<0.5%) slow_addition->check_final_dmso_conc check_final_dmso_conc->success

Caption: A workflow for troubleshooting common this compound solubility problems.

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_cell Cell Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation contributes to Ca_release->Platelet_Aggregation leads to ADP ADP (Agonist) ADP->P2Y1 activates This compound This compound (Antagonist) This compound->P2Y1 inhibits

Caption: Simplified signaling pathway of the P2Y1 receptor.

References

Technical Support Center: Optimizing BPTU Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BPTU (a P2Y1 receptor antagonist) for in vitro experiments. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

Encountering issues during your in vitro experiments with this compound? This section provides solutions to common problems.

Troubleshooting Common Issues with this compound

Problem Potential Cause Recommended Solution
Precipitation of this compound in culture medium - The concentration of this compound exceeds its solubility in the medium.- The DMSO concentration in the final culture medium is too high.- Ensure the final DMSO concentration is below 0.5%.- Prepare a fresh, lower concentration stock solution of this compound.- Pre-warm the culture medium before adding the this compound stock solution.- Increase the serum concentration in the medium if experimentally permissible, as serum proteins can help solubilize compounds.
High cell death or cytotoxicity - The this compound concentration is too high and is causing toxic effects.- The cells are particularly sensitive to this compound or the solvent (DMSO).- Perform a dose-response curve to determine the EC50 and a cytotoxicity assay to determine the CC50 (see Experimental Protocols).- Use a lower concentration range of this compound.- Include a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
No observable effect of this compound - The this compound concentration is too low to effectively antagonize the P2Y1 receptor.- The cells do not express the P2Y1 receptor or express it at very low levels.- The this compound has degraded.- Increase the concentration of this compound based on a dose-response experiment.- Verify P2Y1 receptor expression in your cell line using techniques like qPCR or Western blotting.- Prepare fresh this compound stock solutions and store them properly (see FAQs).
Inconsistent or variable results - Inconsistent this compound concentration due to improper mixing.- Fluctuation in cell culture conditions.- Ensure thorough mixing of the this compound stock solution into the culture medium before adding to the cells.- Maintain consistent cell seeding densities and incubation times.- Regularly calibrate incubators to ensure stable temperature and CO2 levels.

Logical Workflow for Troubleshooting Suboptimal this compound Efficacy

Troubleshooting this compound Efficacy Troubleshooting Workflow for Suboptimal this compound Efficacy start Suboptimal this compound Efficacy Observed check_concentration Is the this compound concentration appropriate? start->check_concentration check_cytotoxicity Is there evidence of cytotoxicity? check_concentration->check_cytotoxicity Yes optimize_concentration Perform Dose-Response Experiment check_concentration->optimize_concentration No check_receptor Does the cell line express the P2Y1 receptor? check_cytotoxicity->check_receptor No perform_cytotoxicity_assay Perform Cytotoxicity Assay check_cytotoxicity->perform_cytotoxicity_assay Yes verify_receptor_expression Verify P2Y1 Expression (qPCR/Western Blot) check_receptor->verify_receptor_expression Unsure end Optimal this compound Efficacy Achieved check_receptor->end Yes adjust_concentration Adjust this compound Concentration optimize_concentration->adjust_concentration perform_cytotoxicity_assay->adjust_concentration verify_receptor_expression->adjust_concentration Expression Confirmed select_new_model Consider a different cell model verify_receptor_expression->select_new_model No Expression adjust_concentration->end

Caption: A flowchart to diagnose and resolve issues of suboptimal this compound performance.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). Upon activation, it couples to Gq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.

P2Y1 Receptor Signaling Pathway

P2Y1 Signaling Pathway P2Y1 Receptor Signaling Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Antagonizes Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The signaling cascade initiated by P2Y1 receptor activation and inhibited by this compound.

2. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a non-polar aprotic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).

3. What is a good starting concentration for this compound in my experiments?

A good starting point for this compound concentration is to perform a dose-response curve. Based on published studies, a broad range from 10 nM to 10 µM can be tested. Electrophysiological studies have shown EC50 values in the nanomolar to low micromolar range.[1] The optimal concentration will be cell-type specific.

4. How can I determine if this compound is cytotoxic to my cells?

A cytotoxicity assay should be performed to determine the concentration of this compound that is toxic to your cells. Common assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells. A detailed protocol for a cytotoxicity assay is provided in the "Experimental Protocols" section.

Experimental Protocols

This section provides detailed methodologies for key experiments to optimize this compound concentration.

Experimental Workflow for Optimizing this compound Concentration

Optimizing this compound Concentration Workflow for this compound Concentration Optimization start Start Optimization dose_response 1. Perform Dose-Response Experiment start->dose_response determine_ec50 2. Determine EC50 dose_response->determine_ec50 cytotoxicity_assay 3. Perform Cytotoxicity Assay determine_ec50->cytotoxicity_assay determine_cc50 4. Determine CC50 cytotoxicity_assay->determine_cc50 select_optimal_conc 5. Select Optimal Working Concentration (EC50 < Working Conc. < CC50) determine_cc50->select_optimal_conc end Proceed with Experiment select_optimal_conc->end

Caption: A step-by-step workflow for determining the optimal this compound concentration.

Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • P2Y1 receptor agonist (e.g., ADP or MRS2365)

  • 96-well plates

  • Assay kit for measuring the desired cellular response (e.g., calcium influx assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium. A suggested range is 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Pre-incubation with this compound: Remove the old medium from the cells and add the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (e.g., the EC80 concentration of ADP) to the wells.

  • Measurement: Measure the cellular response using the appropriate assay kit and a plate reader.

  • Data Analysis: Plot the response against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Example Dose-Response Data for this compound

This compound Concentration (nM)% Inhibition of Agonist Response
15.2
1015.8
5048.9
10075.3
50092.1
100098.5
1000099.2

Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium. It is advisable to use a wider concentration range that extends beyond the expected EC50. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Treatment: Add the different concentrations of this compound to the cells and incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the CC50 value.

Example Cytotoxicity Data for this compound

This compound Concentration (µM)% Cell Viability
0.199.5
198.2
1095.1
2580.7
5052.3
10015.6
2005.1

References

BPTU Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BPTU Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (BMS-646786) is a non-nucleotide, allosteric antagonist of the P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP).[1] It is utilized in research for its antithrombotic activity and its ability to block P2Y1 receptors in various tissues, including the gastrointestinal tract.[1]

Q2: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound. While modern antagonists are designed for higher selectivity compared to older purinergic antagonists like suramin, it is crucial to experimentally control for potential off-target activities. Off-target effects can arise from a compound's physicochemical properties, leading to interactions with unintended proteins.[2][3]

Q3: What are the common signs of potential off-target effects in my assay?

  • Unexpected phenotypic changes: Observing cellular effects that are inconsistent with the known P2Y1 signaling pathway.

  • Inconsistent results across different cell types: The effect of this compound varies significantly in cells that should have similar P2Y1 expression levels.

  • Lack of rescue with a P2Y1 agonist: The effects of this compound cannot be overcome by co-administration of a high concentration of a P2Y1 agonist like ADP.

  • Discrepancy between binding affinity and functional activity: A significant difference between the concentration of this compound required for receptor binding and the concentration that produces a functional response.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Assay Results

If you are observing results that are not consistent with P2Y1 antagonism, consider the following troubleshooting steps:

Experimental Workflow for Troubleshooting Unexpected Results

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Control Experiments cluster_3 Data Analysis & Interpretation cluster_4 Conclusion A Unexpected/Inconsistent Results with this compound B Confirm this compound Concentration and Purity A->B C Verify P2Y1 Receptor Expression in your System A->C D Include Negative Control (Vehicle Only) B->D C->D E Use a Structurally Unrelated P2Y1 Antagonist D->E F Perform Agonist Rescue Experiment (e.g., with ADP) E->F G Test in a P2Y1 Knockout/ Knockdown Cell Line F->G H Compare Dose-Response Curves G->H I Analyze Rescue Experiment Data H->I J Evaluate Results from P2Y1-deficient Cells I->J K On-Target Effect Confirmed J->K Effect is absent L Potential Off-Target Effect J->L Effect persists

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Detailed Methodologies:

  • Confirm this compound Integrity:

    • Protocol: Verify the concentration of your this compound stock solution using spectrophotometry, if possible. Ensure proper storage conditions (-20°C or -80°C for long-term storage) to prevent degradation.[1] Prepare fresh dilutions for each experiment.

    • Rationale: Incorrect concentration or degradation of the compound can lead to a lack of effect or inconsistent results.

  • Validate P2Y1 Expression:

    • Protocol: Confirm the expression of the P2Y1 receptor in your cell line or tissue model using techniques like qPCR, Western blot, or flow cytometry.

    • Rationale: The absence or low expression of the target receptor will result in a lack of response to the antagonist.

  • Implement Control Experiments:

    • Negative Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.

    • Alternative Antagonist: Use a structurally different P2Y1 antagonist (e.g., MRS2500). If the observed effect is specific to this compound, it may indicate an off-target interaction.

    • Agonist Rescue:

      • Protocol: Pre-incubate your cells with this compound, then stimulate with a high concentration of a P2Y1 agonist like 2-MeSADP or ADP.

      • Expected Outcome: If this compound is acting on-target, the agonist should be able to compete with the antagonist and at least partially rescue the signaling pathway.

    • Genetic Knockdown/Knockout:

      • Protocol: If available, use a cell line where the P2Y1 receptor has been knocked out or its expression significantly knocked down (e.g., using CRISPR/Cas9 or shRNA).

      • Expected Outcome: A true on-target effect of this compound should be absent in these cells. If the effect persists, it is likely an off-target phenomenon.

Issue 2: High Background Signal or Non-Specific Effects

High background can mask the true effect of this compound.

Strategies to Reduce Non-Specific Effects:

  • Optimize this compound Concentration: Determine the optimal concentration of this compound by performing a dose-response curve. Use the lowest concentration that gives a maximal on-target effect to minimize potential off-target interactions.

  • Assay Buffer Composition: Ensure your assay buffer does not contain components that might interfere with the assay or with this compound itself.

  • Wash Steps: If your assay protocol allows, include additional wash steps to remove unbound this compound before measuring the final readout.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's on-target activity.

ParameterSpeciesTissue/SystemValueReference
EC50 RatColon~0.3 µM[1]
EC50 MouseColon~0.06 µM[1]
Molecular Weight N/AN/A445.43 g/mol
Solubility N/ADMSO100 mM
Solubility N/AEthanol100 mM

Signaling Pathway and Experimental Design Diagrams

P2Y1 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits (Allosteric) Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Simplified signaling cascade of the P2Y1 receptor and the inhibitory action of this compound.

References

BPTU stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability, storage, and handling of two compounds commonly referred to as BPTU in research settings. Due to the shared acronym, it is crucial to distinguish between:

  • This compound-1: 1-Benzoyl-3-phenyl-2-thiourea

  • This compound-2: N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea (A P2Y1 Receptor Antagonist)

Please identify the correct compound for your research to ensure the appropriate handling and experimental design.

This compound-1: 1-Benzoyl-3-phenyl-2-thiourea

Technical Data Sheet

PropertyValueReferences
Alternate Names N-[(Phenylamino)thioxomethyl]-benzamide[1]
CAS Number 4921-82-8[1]
Molecular Formula C₁₄H₁₂N₂OS[1]
Molecular Weight 256.32 g/mol [1]
Physical Form Solid[2][3]
Melting Point 159 °C[3]

Storage and Stability

ConditionRecommendationReferences
Solid (As Supplied) Store at -20°C. Stable for 1 year from the date of purchase.[2][3]
In Solution Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[2]

Solubility

SolventConcentrationReferences
DMSO >50 mg/mL[2][3]
Ethanol Up to 8 mg/mL[2][3]

FAQs and Troubleshooting for this compound-1

Q1: My this compound-1 has been stored at room temperature for a week. Is it still usable?

A1: While long-term storage is recommended at -20°C, short-term exposure to room temperature for a solid compound is unlikely to cause significant degradation. However, for critical experiments, it is advisable to use a fresh vial stored under the recommended conditions to ensure reproducibility.

Q2: I am seeing precipitation in my this compound-1 stock solution in ethanol after thawing. What should I do?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not fully redissolve, it may indicate that the solution is supersaturated or that some degradation has occurred. It is recommended to prepare a fresh stock solution.

Q3: What is the known mechanism of action for this compound-1 in cancer research?

A3: The precise mechanism of action for this compound-1 is still under investigation. However, research on similar N-benzoyl-N'-phenylthiourea derivatives suggests potential activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] Some thiourea derivatives have also been shown to inhibit sirtuin-1.[5] The anticancer activity of this compound-1 derivatives has been demonstrated against breast cancer cell lines such as T47D and MCF-7.[5]

Experimental Protocols for this compound-1

MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound-1 on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound-1 in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound-1. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Logical Troubleshooting Workflow for this compound-1 Experiments

BPTU1_Troubleshooting Start Start: Unexpected Experimental Result Check_Compound Verify this compound-1 Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Analyze_Data Re-analyze Data Check_Compound->Analyze_Data Compound OK Consult Consult Literature/Technical Support Check_Compound->Consult Degradation Suspected Check_Protocol->Analyze_Data Protocol Correct Check_Protocol->Consult Protocol Issue Check_Cells->Analyze_Data Cells Healthy Check_Cells->Consult Cellular Issue Analyze_Data->Consult Inconclusive

Caption: Troubleshooting flowchart for unexpected results in this compound-1 experiments.

This compound-2: N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea

Technical Data Sheet

PropertyValueReferences
Alternate Names BMS-646786[6]
CAS Number 870544-59-5[6]
Molecular Formula C₂₃H₂₂F₃N₃O₃[6][7]
Molecular Weight 445.43 g/mol [6][7]
Mechanism of Action Allosteric antagonist of the P2Y1 receptor[8]

Storage and Stability

ConditionRecommendationReferences
Solid Store at -20°C.[6]
In Solution Prepare fresh solutions for use. If short-term storage is necessary, store at -20°C and protect from light.General laboratory best practice

Solubility

SolventConcentrationReferences
DMSO 34.29 mg/mL (76.98 mM)[6]
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL[6]

FAQs and Troubleshooting for this compound-2

Q1: I am not observing the expected inhibition of platelet aggregation with this compound-2. What could be the reason?

A1: Several factors could contribute to this:

  • Compound Degradation: Ensure that your this compound-2 stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles should be avoided.

  • Incorrect Concentration: Verify your calculations and dilutions. The EC₅₀ of this compound-2 can vary between species (e.g., ~0.3 µM for rat and ~0.06 µM for mouse).

  • Assay Conditions: The presence of other agonists or factors in your assay system might overcome the inhibitory effect of this compound-2. Review your experimental setup and consider potential interferences.

  • Receptor Subtype: Confirm that the primary receptor mediating the response in your system is indeed P2Y1.

Q2: Can I use this compound-2 to study P2Y12 receptor signaling?

A2: No, this compound-2 is a selective antagonist for the P2Y1 receptor and is not expected to have significant activity at the P2Y12 receptor. For studying P2Y12 signaling, specific antagonists like clopidogrel or ticagrelor should be used.

Experimental Protocols for this compound-2

Platelet Aggregation Assay (General Protocol)

  • Platelet Preparation: Isolate platelets from whole blood using standard laboratory procedures (e.g., centrifugation). Resuspend the platelet-rich plasma or washed platelets in a suitable buffer.

  • Compound Incubation: Pre-incubate the platelet suspension with various concentrations of this compound-2 (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

  • Agonist Stimulation: Initiate platelet aggregation by adding a P2Y1 receptor agonist, such as ADP.

  • Aggregation Measurement: Monitor the change in light transmittance using a platelet aggregometer.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each this compound-2 concentration compared to the vehicle control to determine the IC₅₀ value.

Signaling Pathway of P2Y1 Receptor and Inhibition by this compound-2

The P2Y1 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation by ADP initiates a signaling cascade that leads to platelet aggregation and other cellular responses. This compound-2, as an allosteric antagonist, binds to a site on the receptor that is distinct from the ADP binding site and prevents the conformational changes necessary for receptor activation.

P2Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca_ER->Aggregation PKC->Aggregation ADP ADP ADP->P2Y1 Activates This compound This compound-2 This compound->P2Y1 Inhibits (Allosteric)

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound-2.

References

Technical Support Center: Interpreting Unexpected Results with BPTU Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving BPTU (1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea), a known allosteric antagonist of the P2Y1 receptor.[1][2][3] While this compound is characterized by its specific binding, unexpected experimental outcomes can arise from various factors including off-target effects, experimental conditions, or the complex biological systems under investigation.

General Troubleshooting Guide

This guide is designed to address common unexpected results in a question-and-answer format.

Question 1: Why am I observing a higher level of cell death than expected with this compound treatment?

Answer:

Unexpected cytotoxicity can be a significant concern. Here are several potential causes and troubleshooting steps:

  • Off-Target Effects: Small molecule inhibitors can sometimes interact with unintended targets, leading to toxicity.[4][5][6] Although this compound is known to be an allosteric antagonist of the P2Y1 receptor, high concentrations may lead to off-target binding.

    • Troubleshooting:

      • Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound.

      • Alternative Inhibitors: Use a structurally different inhibitor for the same target to see if the cytotoxic effect is replicated.

      • Rescue Experiments: If the off-target is known or suspected, attempt a rescue experiment by overexpressing the intended target or knocking down the suspected off-target.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Troubleshooting:

      • Vehicle Control: Always include a vehicle-only control group in your experiments.

      • Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Compound Instability: this compound may degrade in solution over time, leading to the formation of toxic byproducts.

    • Troubleshooting:

      • Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.

      • Proper Storage: Store stock solutions as recommended by the manufacturer, protected from light and at the correct temperature.

  • Induction of Apoptosis or Necrosis: The observed cell death could be a result of the compound triggering programmed cell death (apoptosis) or a more inflammatory form of cell death (necroptosis or pyroptosis).

    • Troubleshooting:

      • Apoptosis Assays: Use assays such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., Caspase-3/7), or TUNEL staining to detect apoptosis.

      • Western Blotting: Analyze the expression of key apoptosis-related proteins like cleaved PARP, cleaved Caspase-3, and members of the Bcl-2 family.

Question 2: this compound is having no effect on my experimental system, even at high concentrations. What could be the reason?

Answer:

A lack of effect can be as perplexing as unexpected toxicity. Consider the following possibilities:

  • Compound Inactivity: The this compound you are using may be inactive due to improper storage or degradation.

    • Troubleshooting:

      • Purity and Identity: Verify the purity and identity of your this compound compound using techniques like HPLC or mass spectrometry.

      • Positive Control: Test your this compound in a system where it is known to be active (e.g., a cell line expressing the P2Y1 receptor).

  • Low Target Expression: The target of this compound, the P2Y1 receptor, may not be expressed at sufficient levels in your experimental model.

    • Troubleshooting:

      • Target Expression Analysis: Confirm the expression of the P2Y1 receptor in your cells or tissue using qPCR, Western blotting, or flow cytometry.

  • Experimental Conditions: The experimental conditions may not be optimal for this compound activity.

    • Troubleshooting:

      • Serum in Media: High concentrations of serum in cell culture media can sometimes bind to small molecules and reduce their effective concentration. Try reducing the serum concentration or using serum-free media for the duration of the treatment.

      • Incubation Time: The incubation time may be too short to observe an effect. Perform a time-course experiment.

  • Cellular Efflux: Cells may be actively pumping the compound out through efflux pumps like P-glycoprotein.

    • Troubleshooting:

      • Efflux Pump Inhibitors: Use a known inhibitor of common efflux pumps in combination with this compound to see if the effect is restored.

Question 3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

Answer:

Inconsistent results are a common challenge in research. Here are some factors to consider:

  • Experimental Variability: Minor variations in experimental procedures can lead to significant differences in results.

    • Troubleshooting:

      • Standardized Protocols: Ensure that all experimental steps, including cell seeding density, treatment duration, and reagent preparation, are highly standardized.

      • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Compound Preparation: Inconsistent preparation of this compound solutions can lead to variability.

    • Troubleshooting:

      • Accurate Pipetting: Use calibrated pipettes for preparing solutions.

      • Thorough Mixing: Ensure the compound is fully dissolved and the final solution is homogenous.

  • Biological Variation: The inherent biological variability between cell cultures or animals can contribute to inconsistent results.

    • Troubleshooting:

      • Biological Replicates: Increase the number of biological replicates to improve statistical power and identify true effects.

      • Normalization: Normalize your data to an internal control to account for variations between samples.

Frequently Asked Questions (FAQs)

Q1: Could this compound be inducing Endoplasmic Reticulum (ER) stress in my cells, leading to unexpected apoptosis?

A1: It is possible. Many small molecules can disrupt protein folding and lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This activates a signaling network called the Unfolded Protein Response (UPR). While the initial goal of the UPR is to restore ER homeostasis, prolonged or severe ER stress can trigger apoptosis.

To investigate if this compound is inducing ER stress, you can measure the activation of the three main UPR branches:

  • IRE1α pathway: Look for the splicing of XBP1 mRNA (using RT-PCR) and phosphorylation of IRE1α.

  • PERK pathway: Measure the phosphorylation of PERK and its downstream target eIF2α, and an increase in ATF4 protein levels.

  • ATF6 pathway: Look for the cleavage of ATF6.

You can also measure the upregulation of ER stress-induced chaperones like BiP/GRP78 and pro-apoptotic factors like CHOP/GADD153 via Western blotting or qPCR.

Q2: How can I differentiate between on-target and off-target effects of this compound?

A2: Differentiating between on-target and off-target effects is crucial for interpreting your results.[4][5][6] Here are some strategies:

  • Knockdown or Knockout of the Target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the P2Y1 receptor. If the effect of this compound is lost in the knockdown/knockout cells, it is likely an on-target effect.

  • Overexpression of the Target: Overexpressing the P2Y1 receptor may sensitize the cells to this compound, providing further evidence for an on-target mechanism.

  • Use of a Structurally Unrelated Inhibitor: As mentioned earlier, using a different inhibitor for the P2Y1 receptor that has a different chemical structure can help confirm that the observed phenotype is due to inhibition of the intended target.

  • Chemical Proteomics: Advanced techniques like chemical proteomics can be used to identify the direct binding partners of this compound in your experimental system.

Data Presentation

When investigating unexpected cell viability results, it is useful to compare different assay methods.

Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays (e.g., MTT, XTT, WST-1) Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.Simple, inexpensive, high-throughput.Can be affected by changes in cellular metabolism that are not related to viability. Indirect measurement of cell number.
ATP-Based Assays Measurement of ATP levels, which are indicative of metabolically active cells.Highly sensitive, rapid, suitable for high-throughput screening.Requires cell lysis, signal can be affected by conditions that alter cellular ATP levels without causing cell death.
Dye Exclusion Assays (e.g., Trypan Blue, PI) Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Direct measure of membrane integrity, simple, inexpensive.Manual counting can be subjective and time-consuming. Does not distinguish between apoptotic and necrotic cells.
Live/Dead Staining (e.g., Calcein-AM/EthD-1) Live cells are stained by a fluorescent dye that requires esterase activity, while dead cells are stained by a dye that enters through compromised membranes.Allows for visualization and quantification of live and dead cells simultaneously.Requires a fluorescence microscope or plate reader.
Caspase Activity Assays Measurement of the activity of caspases, which are key enzymes in the apoptotic pathway.Specific for apoptosis. Can detect early stages of apoptosis.Does not detect other forms of cell death like necrosis.

Experimental Protocols

Protocol: Western Blot Analysis of ER Stress Markers

This protocol provides a general framework for detecting key markers of the Unfolded Protein Response (UPR) by Western blotting.

1. Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-BiP/GRP78, anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

2. Procedure:

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the desired time points. Include positive (e.g., tunicamycin or thapsigargin) and negative (vehicle) controls.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK_inactive PERK IRE1_inactive IRE1α ATF6_inactive ATF6 BiP BiP BiP->PERK_inactive inhibits BiP->IRE1_inactive inhibits BiP->ATF6_inactive inhibits PERK_active p-PERK PERK_inactive->PERK_active dimerizes & autophosphorylates IRE1_active p-IRE1α IRE1_inactive->IRE1_active dimerizes & autophosphorylates ATF6_to_golgi ATF6 ATF6_inactive->ATF6_to_golgi translocates eIF2a_inactive eIF2α PERK_active->eIF2a_inactive phosphorylates eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active phosphorylates ATF4 ATF4 eIF2a_active->ATF4 promotes translation ATF4_nucleus ATF4 ATF4->ATF4_nucleus XBP1u XBP1u mRNA IRE1_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s splices XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translates to XBP1s_nucleus XBP1s XBP1s_protein->XBP1s_nucleus ATF6_cleaved Cleaved ATF6 ATF6_nucleus ATF6 ATF6_cleaved->ATF6_nucleus ATF6_to_golgi->ATF6_cleaved cleaved Gene_Expression UPR Target Gene Expression ATF4_nucleus->Gene_Expression Apoptosis Apoptosis ATF4_nucleus->Apoptosis prolonged stress XBP1s_nucleus->Gene_Expression ATF6_nucleus->Gene_Expression Troubleshooting_Workflow Start Unexpected Result Observed (e.g., with this compound treatment) Check_Compound Verify Compound Integrity - Purity (HPLC/MS) - Freshly prepared? Start->Check_Compound Check_Experiment Review Experimental Design - Controls (positive/negative/vehicle) - Dosage and duration - Cell line characteristics Start->Check_Experiment Hypothesize Formulate Hypotheses - Off-target effect? - ER stress? - Apoptosis? Check_Compound->Hypothesize Compound OK Check_Experiment->Hypothesize Design OK Test_Hypothesis Design & Perform Follow-up Experiments Hypothesize->Test_Hypothesis Analyze Analyze & Interpret Data Test_Hypothesis->Analyze Analyze->Hypothesize Inconclusive Re-evaluate Conclusion Draw Conclusion - On-target effect - Off-target effect - Experimental artifact Analyze->Conclusion

References

Technical Support Center: Improving the Specificity of BPTU in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the specificity and reliability of experiments using BPTU, a P2Y1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a potent and selective allosteric antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G-protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP) and plays a crucial role in processes like platelet aggregation and neuromuscular signaling in the gastrointestinal tract.[1][3]

Q2: What does it mean that this compound is an "allosteric antagonist"?

A2: As an allosteric antagonist, this compound binds to a site on the P2Y1 receptor that is distinct from the binding site of the endogenous ligand, ADP.[2][3] This binding event changes the receptor's conformation, preventing it from becoming activated even when ADP is present. Notably, this compound is described as binding entirely outside of the receptor's helical bundle, a unique characteristic for a GPCR antagonist.[3][4]

Q3: What are the recommended starting concentrations for this compound in cellular assays?

A3: The effective concentration (EC50) of this compound varies between species and tissues, with reported values ranging from 0.06 µM to 0.3 µM.[2][3] For initial experiments, it is recommended to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 10 µM) to determine the optimal, lowest effective concentration for your specific cell system and endpoint.

Q4: What are the known off-targets of this compound?

Q5: How can I be confident that the phenotype I observe is specifically due to P2Y1 inhibition?

A5: Confidence in specificity is achieved through rigorous experimental design and the use of proper controls. Key strategies include:

  • Pharmacological validation: Attempt to rescue or block the this compound-induced phenotype using a selective P2Y1 agonist (e.g., MRS2365).[1][3]

  • Genetic validation: Use cell lines with genetic knockout or knockdown of the P2Y1 receptor (P2RY1 gene). The effect of this compound should be absent or significantly diminished in these cells.

  • Orthogonal inhibition: If possible, use a structurally different P2Y1 antagonist (such as MRS2500) to confirm that it produces the same biological effect.[3]

Quantitative Data Summary

The following tables summarize the key properties and potency of this compound based on available data.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular Target Purinergic Receptor P2Y1[1][2]
Mechanism of Action Allosteric Antagonist[2][3]
Molecular Formula C₂₃H₂₂F₃N₃O₃[2]
Molecular Weight 445.43 g/mol [2]
Solubility Soluble to 100 mM in DMSO and Ethanol[2]

Table 2: In Vitro Potency (EC₅₀) of this compound

Assay SystemEC₅₀Reference
General Range0.06 - 0.3 µM[2]
Rat Colon~0.3 µM[1][3]
Mouse Colon~0.06 µM[1][3]

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity or unexpected cell death after this compound treatment.

  • Possible Cause 1: this compound concentration is too high. High concentrations of any small molecule can lead to non-specific, off-target effects that induce cellular stress and death.

  • Solution 1: Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). Compare this to the effective concentration (EC50) for your desired biological endpoint. Aim to use the lowest possible concentration that elicits the target phenotype while remaining well below the cytotoxic threshold.

  • Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.

  • Solution 2: Ensure the final concentration of the solvent in your cell culture medium is consistent across all wells, including untreated controls, and is below the toxic level for your cell type (typically ≤ 0.5% for DMSO). Run a "vehicle-only" control in every experiment.

Issue 2: The biological effect of this compound is not reproducible.

  • Possible Cause 1: Inconsistent cell culture conditions. Cell health, passage number, and density can significantly impact experimental outcomes.

  • Solution 1: Standardize your cell culture protocol. Use cells within a defined low-passage range and ensure consistent seeding densities. Monitor cell health prior to each experiment.

  • Possible Cause 2: The P2Y1 signaling pathway is not active or responsive in your cells.

  • Solution 2: Confirm that the P2Y1 signaling pathway is functional in your cell line. Use a known P2Y1 agonist (e.g., MRS2365) as a positive control to elicit a measurable response.[1][3] If the agonist produces no effect, this compound will also have no on-target effect to measure.

Issue 3: I am not sure if my observed phenotype is a specific result of P2Y1 inhibition.

  • Possible Cause: The phenotype may be due to this compound interacting with an unknown off-target protein.

  • Solution: Implement a target validation workflow. The most definitive approach is to use a P2Y1 knockout or shRNA-mediated knockdown cell line. If this compound fails to produce the phenotype in these cells, you can be highly confident the effect is on-target. Alternatively, perform an agonist rescue experiment as detailed in Protocol 2 below.

Mandatory Visualizations

cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor (Inactive) P2Y1_this compound P2Y1 Receptor (Inactive) P2Y1->P2Y1_this compound This compound (Allosteric Antagonist) P2Y1_Active P2Y1 Receptor (Active) P2Y1->P2Y1_Active ADP (Agonist) P2Y1_this compound->X ADP (Agonist) No_G_Protein Inhibition of Cellular Response P2Y1_this compound->No_G_Protein No Conformational Change G_Protein G-Protein Activation P2Y1_Active->G_Protein Conformational Change Signaling Cellular Response (e.g., Ca²⁺ Mobilization) G_Protein->Signaling Downstream Signaling

Caption: this compound allosterically inhibits P2Y1 receptor activation.

cluster_exp Experimental Workflow for this compound Specificity Validation A 1. Initial Screening: Determine EC₅₀ and CC₅₀ of this compound in a dose-response assay. B 2. Select non-toxic concentration that elicits desired phenotype. A->B C Is the effect specific to P2Y1? B->C D 3a. Pharmacological Validation: Perform agonist rescue experiment. (See Protocol 2) C->D Pharmacological Approach F 3b. Genetic Validation: Test this compound on P2Y1 knockout/knockdown cells. C->F Genetic Approach E Does P2Y1 agonist reverse the effect? D->E H High Confidence: Effect is ON-TARGET E->H Yes I Low Confidence: Effect is likely OFF-TARGET. Re-evaluate experiment. E->I No G Is the effect lost in knockout cells? F->G G->H Yes G->I No

Caption: A logical workflow for validating the on-target effects of this compound.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Resazurin-Based Cell Viability Assay

This protocol establishes the cytotoxic profile of this compound to identify a suitable concentration range for specific, non-toxic effects.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell line of interest in complete culture medium

    • 96-well clear-bottom, black-walled tissue culture plates

    • Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)

    • Phosphate-buffered saline (PBS)

    • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.

    • Compound Preparation: Prepare a serial dilution series of this compound in complete culture medium. For a top concentration of 20 µM, this may involve 8-12 dilutions (e.g., 1:2 or 1:3 series). Include two sets of controls: "vehicle-only" (medium with the highest concentration of DMSO used) and "medium-only" (no cells, for background subtraction).

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the appropriate wells.

    • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Viability Measurement:

      • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

      • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

      • Measure fluorescence or absorbance using a plate reader.

    • Data Analysis:

      • Subtract the background (medium-only wells) from all other readings.

      • Normalize the data by setting the vehicle-only control wells to 100% viability.

      • Plot the normalized viability (%) against the log of this compound concentration and fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) to calculate the CC50 value.

Protocol 2: Validating On-Target Effect via P2Y1 Agonist Rescue

This protocol determines if the biological effect of this compound can be prevented by competitive activation of the P2Y1 receptor. This example assumes the endpoint is a reduction in cell proliferation.

  • Materials:

    • This compound (at a pre-determined, non-toxic, effective concentration, e.g., 1x-3x EC50)

    • A selective P2Y1 agonist (e.g., MRS2365)

    • All materials listed in Protocol 1

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

    • Experimental Groups: Prepare medium for the following conditions:

      • Vehicle Control (DMSO only)

      • This compound only

      • P2Y1 Agonist only

      • This compound + P2Y1 Agonist (co-treatment or pre-treatment)

    • Cell Treatment:

      • For pre-treatment, add medium containing this compound or vehicle and incubate for a defined period (e.g., 30-60 minutes).

      • Next, add the P2Y1 agonist to the appropriate wells. The concentration of the agonist should be sufficient to elicit a strong response (e.g., its EC80).

      • Incubate for the full experimental duration (e.g., 48 hours).

    • Viability Measurement: Perform the resazurin-based viability assay as described in Protocol 1.

    • Data Analysis and Interpretation:

      • Normalize all data to the vehicle control group (100%).

      • Expected Result for On-Target Effect: this compound alone should show an effect (e.g., reduced viability). The P2Y1 agonist alone may or may not have an effect on its own, depending on the cell system. In the co-treatment wells, the effect of this compound should be significantly blocked or "rescued" by the presence of the agonist. If the agonist does not rescue the this compound phenotype, it suggests the phenotype is not mediated by P2Y1.

References

dealing with BPTU cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers with troubleshooting strategies and frequently asked questions regarding cytotoxicity observed when using BPTU (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), a potent allosteric inhibitor of glutaminase 1 (GLS1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) is a potent and selective inhibitor of kidney-type glutaminase (GLS1). Its primary function is to block the conversion of glutamine to glutamate.[1] This inhibition disrupts cancer cell metabolism, as many cancer cells are dependent on glutamine for energy and biosynthesis.[2][3]

Q2: Why does this compound induce cytotoxicity in some cell lines? A2: The cytotoxicity of this compound is linked to its inhibition of glutamine metabolism.[3] This disruption can lead to several downstream effects that culminate in cell death, including:

  • Metabolic Stress: Depletion of glutamate impairs the Tricarboxylic Acid (TCA) cycle, reducing ATP production.[3]

  • Oxidative Stress: Reduced glutamate levels can lead to the depletion of glutathione (GSH), a major intracellular antioxidant. This compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3]

  • Mitochondrial Dysfunction: Increased ROS and metabolic stress can damage mitochondria, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[3][4]

  • Apoptosis Induction: The culmination of these stressors can trigger programmed cell death, or apoptosis, often through the activation of caspases.[5][6]

Q3: Are all cell lines equally sensitive to this compound? A3: No, sensitivity to this compound and other glutaminase inhibitors varies significantly among different cell lines.[7][8] This variability is often dependent on the cell's metabolic phenotype. Cells that are highly dependent on glutamine ("glutamine-addicted"), such as certain types of breast cancer or hematological malignancies, tend to be more sensitive.[3][8]

Q4: What are potential off-target effects of this compound? A4: While this compound is considered a selective GLS1 inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor.[9][10] Off-target effects are unintended interactions with other cellular proteins or pathways.[11] To confirm that the observed cytotoxicity is due to GLS1 inhibition, consider performing rescue experiments by providing downstream metabolites like glutamate or α-ketoglutarate, or using genetic approaches like GLS1 knockdown to validate the phenotype.

Troubleshooting Guide

Problem 1: Excessive cytotoxicity is observed at expected non-toxic concentrations.

Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your specific cell line (typically <0.5%). Run a "vehicle-only" control to assess solvent toxicity directly.
Cell Line Sensitivity The specific cell line may be exceptionally sensitive to glutamine deprivation. Perform a dose-response curve starting from a very low concentration to determine the precise IC50 value for your cell line.[12]
Incorrect this compound Concentration Verify the stock concentration of your this compound solution. If possible, confirm the compound's purity and identity.
Cell Culture Conditions Suboptimal culture conditions (e.g., nutrient depletion in media, contamination) can sensitize cells to drug treatment. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Problem 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause Recommended Solution
Variable Cell Seeding Density Inconsistent initial cell numbers can lead to variability in results. Use a cell counter for accurate seeding and ensure a homogenous cell suspension.
Edge Effects in Assay Plates Evaporation from wells on the edge of a microplate can concentrate the drug and affect cell growth.[13] Avoid using the outer wells for experimental data or ensure proper humidification during incubation.
Time-Dependent Effects The cytotoxic effect of this compound can be time-dependent. Ensure that the incubation time is consistent across all experiments. It may be necessary to perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[12]
This compound Degradation Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment.

Problem 3: No significant cytotoxicity is observed, even at high concentrations.

Possible Cause Recommended Solution
Cell Line Resistance The cell line may not be dependent on glutamine metabolism and may use alternative pathways for energy and biosynthesis, such as enhanced glycolysis or pyruvate carboxylation.[2]
High Glutamine in Media Standard cell culture media often contain high levels of glutamine. Consider using media with physiological levels of glutamine to unmask the dependency.
Inactive Compound The this compound compound may have degraded. Test the compound on a known sensitive cell line to confirm its activity.
Insufficient Incubation Time Cytotoxic effects may take longer to manifest. Extend the incubation period (e.g., up to 72 or 96 hours) and re-evaluate.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] IC50 values for glutaminase inhibitors can vary widely based on the cell line and assay conditions.[7]

Table 1: Example IC50 Values for Glutaminase Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
CB-839Multiple Myeloma Cell Lines (Various)Hematological Malignancy2 - 72[8]
CB-839Acute Leukemia Cell Lines (Various)Hematological Malignancy< 100[8]
CB-839Diffuse Large B-cell Lymphoma (Various)Hematological Malignancy< 100[8]
BPTES*MDA-MB-231Breast CancerPretreatment enhanced cytotoxicity of other agents[3]

*Note: Specific IC50 values for this compound are not as widely published as for its analogue, CB-839. BPTES, a related compound, has been shown to enhance cytotoxicity, indicating its impact on cell viability.[3] Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols & Methodologies

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[15]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFDA to detect intracellular ROS.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound as described in Protocol 1 for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Loading with DCFDA: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Remove the DCFDA solution and wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold change in ROS production.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[16]

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with this compound for a duration determined to be optimal for apoptosis induction (often 12-24 hours).

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared caspase-glo 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence is directly proportional to the amount of caspase activity.

Visualizations and Workflows

BPTU_Cytotoxicity_Pathway This compound This compound GLS1 Glutaminase 1 (GLS1) This compound->GLS1 Inibits Glutamate Glutamate GLS1->Glutamate Glutamine Glutamine Glutamine->GLS1 TCA TCA Cycle Anaplerosis Glutamate->TCA GSH Glutathione (GSH) Synthesis Glutamate->GSH ATP Reduced ATP Production ROS Increased ROS Mito Mitochondrial Dysfunction ATP->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Cytotoxicity Caspase->Apoptosis p1->ATP Leads to p2->ROS Leads to

Caption: this compound inhibits GLS1, leading to reduced ATP, increased ROS, and apoptosis.

Cytotoxicity_Workflow start Start: Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere treat Treat with Serial Dilutions of this compound and Controls adhere->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT / XTT Assay (Metabolic Activity) assay->mtt e.g. ctg CellTiter-Glo® (ATP Content) assay->ctg e.g. cytox LDH Release Assay (Membrane Integrity) assay->cytox e.g. read Measure Signal (Absorbance/Fluorescence/Luminescence) mtt->read ctg->read cytox->read analyze Data Analysis: Calculate % Viability, Plot IC50 Curve read->analyze end End analyze->end

Caption: Workflow for assessing this compound-induced cytotoxicity in cell lines.

Troubleshooting_Flowchart start Problem: Unexpected Cytotoxicity Results check_controls Are controls (untreated, vehicle) behaving as expected? start->check_controls check_solvent Run Solvent Toxicity Curve: Is vehicle control showing toxicity? check_controls->check_solvent No check_dose Review this compound Dosing: - Dose-response curve performed? - Stock concentration verified? - Compound integrity checked? check_controls->check_dose Yes check_culture Review Cell Culture Practices: - Contamination check - Cell health & density - Media quality culture_ok Culture is OK check_culture->culture_ok check_solvent->check_culture No lower_solvent Solution: Lower final solvent concentration (e.g., <0.1% DMSO) check_solvent->lower_solvent Yes optimize_dose Solution: - Perform broad dose-response - Use fresh compound dilutions - Test on sensitive control line check_dose->optimize_dose No check_assay Review Assay Protocol: - Incubation time appropriate? - Edge effects considered? - Reagents expired? check_dose->check_assay Yes check_assay->culture_ok Yes, problem persists optimize_assay Solution: - Perform time-course experiment - Avoid using outer wells - Use fresh reagents check_assay->optimize_assay No

Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity results.

References

BPTU Technical Support Center: Experimental Controls & Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using BPTU, a selective allosteric antagonist of the P2Y1 receptor, in their experiments. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, or 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, is a non-nucleotide, allosteric antagonist of the P2Y1 receptor.[1] It binds to a lipid-facing pocket on the receptor, distinct from the orthosteric binding site for the endogenous agonist ADP.[2][3] This binding prevents the conformational changes necessary for receptor activation, thereby inhibiting downstream signaling.

Q2: What is the primary signaling pathway inhibited by this compound?

This compound primarily inhibits the Gq-protein coupled signaling pathway activated by the P2Y1 receptor. Upon activation by agonists like ADP, the P2Y1 receptor stimulates Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular responses such as platelet aggregation and smooth muscle contraction.[1][4]

Q3: What is the recommended solvent for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cellular effects.[5][6]

Q4: What are the typical working concentrations for this compound in in vitro experiments?

The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a general starting range is from 100 nM to 10 µM. For instance, in studies on rodent gastrointestinal tract, EC50 values were found to be 0.3 µM in rats and 0.06 µM in mice.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q5: Are there any known off-target effects of this compound?

While this compound is characterized as a selective P2Y1 antagonist, like any pharmacological inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[7][8] It is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed mediated by P2Y1 inhibition. This can include using a structurally different P2Y1 antagonist or using cells that do not express the P2Y1 receptor.

P2Y1 Signaling Pathway and this compound Inhibition

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the point of inhibition by this compound.

P2Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2_release->Cellular_Response Leads to ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Allosteric Antagonist) This compound->P2Y1 Inhibits

Caption: P2Y1 signaling pathway and this compound's point of inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibitory effect of this compound Inadequate concentration: The concentration of this compound may be too low for the specific cell type or agonist concentration.Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your system.
Agonist concentration is too high: A high concentration of the P2Y1 agonist (e.g., ADP) may overcome the inhibitory effect of this compound.Optimize the agonist concentration to be in the EC50 to EC80 range for your assay.
Incorrect experimental conditions: Incubation time with this compound may be too short.Increase the pre-incubation time with this compound before adding the agonist. A typical pre-incubation time is 15-30 minutes.
This compound degradation: Improper storage of this compound stock solution may lead to its degradation.Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
High background or non-specific effects High DMSO concentration: The final concentration of the vehicle (DMSO) in the assay may be causing cellular stress or other non-specific effects.Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same final DMSO concentration as your this compound-treated samples.[5][6]
Off-target effects: At high concentrations, this compound might have off-target effects.Use the lowest effective concentration of this compound determined from your dose-response curve. Consider using a structurally unrelated P2Y1 antagonist as a control.
Precipitation of this compound in media Poor solubility: this compound has limited solubility in aqueous solutions.Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous experimental buffer or media, ensure rapid and thorough mixing. Avoid preparing large volumes of diluted this compound solution that will sit for extended periods.
Inconsistent results between experiments Variability in cell passage number: Cellular responses, including receptor expression, can change with increasing cell passage number.Use cells within a consistent and defined passage number range for all experiments.
Inconsistent agonist preparation: The agonist (e.g., ADP) may not be stable in solution.Prepare fresh agonist solutions for each experiment.

Experimental Protocols

Platelet Aggregation Assay

This protocol is a general guideline for assessing the effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Methodology:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells.

    • Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline.

  • This compound Incubation:

    • Aliquot PRP into aggregometer cuvettes with a stir bar.

    • Add this compound (dissolved in DMSO) to the desired final concentration. For the vehicle control, add the same volume of DMSO.

    • Pre-incubate the PRP with this compound or vehicle for 15-30 minutes at 37°C.

  • Induce Aggregation:

    • Place the cuvette in the aggregometer and start recording.

    • Add a sub-maximal concentration of ADP to induce platelet aggregation.

  • Data Analysis:

    • Monitor the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.

    • Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

Calcium Imaging Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium in response to P2Y1 receptor activation and its inhibition by this compound.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells expressing the P2Y1 receptor, or primary astrocytes) on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[9]

    • After loading, wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.

  • This compound Incubation:

    • Incubate the dye-loaded cells with this compound at the desired concentration (or vehicle control) for 15-30 minutes prior to imaging.

  • Image Acquisition:

    • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Add the P2Y1 agonist (e.g., ADP or 2-MeSADP) and continue to record the fluorescence changes over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity in individual cells or regions of interest.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence unit (ΔF/F0).

    • Compare the amplitude and kinetics of the calcium response in this compound-treated cells versus control cells.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for testing the inhibitory effect of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Cells Prepare Cells (e.g., Platelets, Cultured Cells) Pre_incubation Pre-incubate Cells with This compound or Vehicle Control Prepare_Cells->Pre_incubation Prepare_this compound Prepare this compound Stock (in DMSO) Prepare_this compound->Pre_incubation Prepare_Agonist Prepare P2Y1 Agonist (e.g., ADP) Stimulation Stimulate with Agonist Prepare_Agonist->Stimulation Pre_incubation->Stimulation Measurement Measure Response (e.g., Aggregation, Calcium Flux) Stimulation->Measurement Analyze_Data Analyze Data and Compare this compound vs. Control Measurement->Analyze_Data Conclusion Draw Conclusions Analyze_Data->Conclusion

Caption: A generalized experimental workflow for studying this compound.

Quantitative Data Summary

Parameter Value/Range Context Reference
EC50 (Rat Colon) 0.3 µMInhibition of purinergic inhibitory junction potentials[1]
EC50 (Mouse Colon) 0.06 µMInhibition of purinergic inhibitory junction potentials[1]
Recommended Starting Concentration Range 100 nM - 10 µMIn vitro cell-based assaysGeneral recommendation
Recommended Vehicle DMSOStock solution preparation[5][6]
Recommended Final Vehicle Concentration ≤ 0.5%In vitro cell-based assays[5][6]
Typical Pre-incubation Time 15 - 30 minutesBefore agonist additionGeneral practice

References

Technical Support Center: Refining BPTU Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing BPTU in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). By binding to an allosteric site on the P2Y1 receptor, this compound prevents the conformational changes necessary for receptor activation by ADP. This blockade inhibits downstream signaling cascades.

Q2: What are the known downstream effects of P2Y1 receptor activation that this compound inhibits?

A2: Activation of the P2Y1 receptor, which is coupled to the Gq alpha subunit of heterotrimeric G-proteins, initiates a signaling cascade that includes the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, by inhibiting the P2Y1 receptor, blocks these downstream events.

Q3: What are the reported in vivo applications of this compound?

A3: this compound has been investigated for its antithrombotic properties due to the role of the P2Y1 receptor in platelet aggregation. It has also been studied for its effects on gastrointestinal motility, where it has been shown to block nerve-mediated inhibitory neuromuscular responses.

Q4: What are the known challenges associated with the in vivo delivery of this compound?

A4: this compound is characterized by poor aqueous solubility and low oral bioavailability.[1] These properties can lead to difficulties in preparing suitable formulations for in vivo administration and may result in inconsistent drug exposure.

Q5: Are there any known in vivo adverse effects of targeting the P2Y1 receptor?

A5: Systemic inhibition of the P2Y1 receptor may have side effects due to its widespread expression.[2] Preclinical studies on P2Y1 receptor antagonists, such as MRS2500, have shown a potential for increased bleeding time.[3][4][5] Therefore, researchers should be mindful of potential hemorrhagic complications in their animal models.

Troubleshooting Guide

Issue 1: this compound Precipitation in Formulation or Upon Injection

Symptoms:

  • Visible precipitate in the prepared formulation.

  • Cloudiness or precipitation at the injection site (if visible).

  • Inconsistent or lower-than-expected efficacy in vivo.

  • Irritation or inflammation at the injection site.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound is a lipophilic molecule with low water solubility. Using a purely aqueous vehicle will likely lead to precipitation.Utilize a co-solvent system to prepare the dosing solution. Common co-solvents for poorly soluble compounds include Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), ethanol, and propylene glycol. A combination, such as 10% DMSO, 40% PEG400, and 50% saline, is a common starting point. The final concentration of organic solvents should be kept as low as possible to minimize toxicity.
"Fall-out" Upon Dilution The drug may be soluble in the initial high-concentration organic solvent but precipitates when diluted with an aqueous vehicle or upon contact with physiological fluids after injection.Prepare the formulation in a step-wise manner. First, dissolve this compound in the organic solvent (e.g., DMSO) and then slowly add the aqueous component while vortexing to avoid rapid changes in solvent polarity. Consider using surfactants like Tween 80 or Cremophor EL to improve the stability of the formulation in an aqueous environment.
Incorrect pH The solubility of a compound can be pH-dependent. If this compound has ionizable groups, the pH of the vehicle can significantly impact its solubility.Based on its predicted pKa values, this compound is a weakly basic compound. Therefore, using a slightly acidic vehicle (e.g., pH 5-6) may improve its solubility. However, the tolerability of the acidic formulation at the injection site must be considered.
Low Temperature The solubility of many compounds decreases at lower temperatures. Storing the formulation in a refrigerator or on ice may induce precipitation.Prepare the formulation fresh before each use and maintain it at room temperature. If storage is necessary, perform stability studies to ensure the compound remains in solution at the storage temperature.
Issue 2: Inconsistent Pharmacokinetic (PK) or Pharmacodynamic (PD) Results

Symptoms:

  • High variability in drug levels in plasma or tissue samples between animals.

  • Inconsistent or non-reproducible biological effects at a given dose.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Incomplete Drug Solubilization Even if no visible precipitate is observed, the drug may not be fully dissolved, leading to inconsistent dosing.After preparing the formulation, centrifuge it at high speed and check for a pellet. If a pellet is present, the formulation needs to be optimized for better solubility.
Precipitation at the Injection Site As mentioned above, precipitation upon injection can lead to a depot effect, resulting in slow and variable absorption.In addition to formulation optimization, consider alternative administration routes. For example, subcutaneous injection of an oil-based suspension can provide a more sustained and potentially more consistent release profile.
Variable Animal Physiology Factors such as age, sex, and health status of the animals can influence drug metabolism and distribution.Ensure that all animals in the study are age- and sex-matched and are in good health. Randomize the animals into different treatment groups to minimize bias.
Improper Injection Technique For intraperitoneal (IP) injections, accidental injection into the gut or other organs can lead to highly variable absorption.Ensure proper training in IP injection techniques. Aspirate before injecting to ensure the needle is not in a blood vessel or organ. Vary the injection site slightly between doses if repeated injections are required.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for In Vivo Delivery
Molecular Weight 445.43 g/mol Affects diffusion and distribution.
logP 5.14High logP indicates high lipophilicity and poor aqueous solubility.
pKa (most basic) 3.89Weakly basic, suggesting that solubility may be slightly increased in acidic conditions.
Aqueous Solubility Predicted to be very lowConfirms the need for solubility-enhancing formulation strategies.

Note: Predicted values were obtained using chemical property prediction software and should be used as a guide for formulation development.

Table 2: Common Vehicle Components for Poorly Soluble Compounds

Vehicle Component Function Common Concentration Range Considerations
DMSO Co-solvent5-10%Can have inflammatory and other biological effects at higher concentrations.
PEG400 Co-solvent10-40%Generally well-tolerated.
Ethanol Co-solvent5-15%Can cause irritation at higher concentrations.
Tween 80 Surfactant1-5%Can cause hypersensitivity reactions in some animals.
Hydroxypropyl-β-cyclodextrin Solubilizer10-40%Forms inclusion complexes to enhance solubility.
Corn/Sesame/Olive Oil Vehicle for lipophilic compoundsUp to 100%Suitable for oral, subcutaneous, or intramuscular routes, but not intravenous.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Polyethylene glycol 400 (PEG400), sterile

    • Sterile saline (0.9% NaCl)

    • Sterile, conical microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). Vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • In a separate sterile tube, prepare the vehicle mixture by combining the required volumes of PEG400 and sterile saline. For example, for a final formulation of 10% DMSO, 40% PEG400, and 50% saline, mix 4 parts PEG400 with 5 parts saline.

    • While vortexing the vehicle mixture, slowly add the this compound stock solution from step 2 to achieve the final desired concentration of this compound.

    • Continue vortexing for 1-2 minutes to ensure thorough mixing.

    • Visually inspect the final formulation for any signs of precipitation.

    • Administer the formulation to the animals within a short period after preparation to minimize the risk of precipitation over time.

Mandatory Visualizations

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor (GPCR) ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca2+ Release ER->Ca2_release Leads to Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2_release->Cellular_Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: P2Y1 Receptor Signaling Pathway and Point of this compound Inhibition.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Analysis dissolve Dissolve this compound in 100% DMSO combine Slowly add this compound/DMSO to vehicle with vortexing dissolve->combine mix_vehicle Prepare Vehicle (e.g., PEG400 + Saline) mix_vehicle->combine administer Administer via Intraperitoneal Injection combine->administer observe Observe for adverse effects (e.g., bleeding, irritation) administer->observe collect Collect Samples (Blood, Tissues) observe->collect pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis collect->pk_pd

Caption: General Experimental Workflow for In Vivo this compound Studies.

troubleshooting_logic start Inconsistent In Vivo Results or Formulation Issues check_solubility Is the formulation clear and stable? start->check_solubility optimize_formulation Optimize Formulation: - Use co-solvents (DMSO, PEG400) - Add surfactants (Tween 80) - Adjust pH check_solubility->optimize_formulation No check_injection Is the injection technique correct? check_solubility->check_injection Yes optimize_formulation->check_solubility review_technique Review IP injection protocol Ensure proper restraint and aspiration before injection check_injection->review_technique No check_animal_health Are animals healthy and uniform? check_injection->check_animal_health Yes review_technique->check_injection standardize_animals Standardize animal age, sex, and health status. Randomize groups. check_animal_health->standardize_animals No success Consistent Results check_animal_health->success Yes standardize_animals->check_animal_health

References

Validation & Comparative

A Comparative Guide to Validating the Antagonistic Effect of BPTU on the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BPTU, a non-nucleotide allosteric antagonist of the P2Y1 receptor, with other alternative antagonists. Experimental data, detailed protocols for key validation assays, and visual representations of signaling pathways and workflows are presented to facilitate a thorough understanding of this compound's pharmacological profile.

Unveiling the Antagonists: this compound and Alternatives

The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in platelet aggregation and other physiological processes. Its modulation is a key area of interest for antithrombotic drug development. This guide focuses on this compound and compares it primarily with MRS2500, a well-characterized competitive antagonist.

This compound (BMS-646786) is a non-nucleotide, allosteric antagonist of the P2Y1 receptor.[1][2] It binds to a site on the receptor that is distinct from the ADP binding site, located outside the helical bundle.[3] This allosteric mechanism of action results in a unique pharmacological profile, where its antagonism can be either surmountable or insurmountable depending on the agonist and the specific signaling pathway being measured.[3]

MRS2500 is a potent and selective competitive antagonist of the P2Y1 receptor.[3] As an orthosteric antagonist, it directly competes with ADP for binding within the transmembrane helical bundle of the receptor.[3] This typically results in a surmountable antagonism, where increasing concentrations of the agonist can overcome the inhibitory effect of the antagonist.

Quantitative Comparison of P2Y1 Antagonists

The following tables summarize the available quantitative data for this compound and MRS2500, providing a basis for comparing their potency and efficacy in various assays.

AntagonistAssay TypeSpecies/Cell LineAgonistPotency (IC50/Ki/EC50)Reference
This compound Inhibition of purinergic inhibitory junction potentialsRat colonElectrical Field StimulationEC50 ≈ 0.3 µM[1]
Inhibition of purinergic inhibitory junction potentialsMouse colonElectrical Field StimulationEC50 ≈ 0.06 µM[1]
[³H]2MeSADP BindingHuman P2Y1R expressing U2OS cells2MeSADPKi: 1.6 nM[3]
MRS2500 [³H]2MeSADP BindingHuman P2Y1R expressing U2OS cells2MeSADPKi: 0.44 nM[3]
Inhibition of ADP-induced platelet aggregationHuman plateletsADPIC50: ~1 nM[4]
Inhibition of ADPβS-induced vasopressor responseRatADPβS-[5]

Experimental Protocols for Antagonist Validation

Accurate validation of P2Y1 antagonists relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to characterize the antagonistic effects of compounds like this compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation in vitro.

Principle: Platelet-rich plasma (PRP) is treated with the antagonist or vehicle, followed by the addition of an agonist (e.g., ADP) to induce aggregation. The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.

Detailed Protocol:

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).[6]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). The upper layer is the PRP.

  • Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

    • Place the cuvette in the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add the antagonist (e.g., this compound or MRS2500) at various concentrations or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of aggregation is calculated from the change in light transmittance. The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation) is determined by plotting the percentage of inhibition against the antagonist concentration.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2Y1 agonist.

Principle: P2Y1 receptor activation by an agonist leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators like Fura-2 AM.

Detailed Protocol:

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM). The buffer should also contain a non-ionic detergent like Pluronic F-127 to aid in dye solubilization and an organic anion transporter inhibitor like probenecid to prevent dye extrusion.

    • Remove the culture medium from the wells and add the Fura-2 AM loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.

  • Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Assay Procedure:

    • Place the 96-well plate into a fluorescence plate reader equipped with dual-wavelength excitation (e.g., 340 nm and 380 nm for Fura-2) and a fluidics injection system.

    • Add the antagonist (e.g., this compound or MRS2500) at various concentrations or vehicle control to the wells and incubate for a specified period.

    • Measure the baseline fluorescence ratio (e.g., F340/F380) for a short period.

    • Inject the P2Y1 agonist (e.g., ADP or 2-MeSADP) into the wells and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: The change in the fluorescence ratio (F340/F380) is proportional to the change in intracellular calcium concentration. The inhibitory effect of the antagonist is determined by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone. The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration.[7][8]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in validating P2Y1 antagonists.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response Triggers PKC->Cellular_Response Contributes to

Caption: P2Y1 Receptor Signaling Pathway

Antagonist_Mechanism Mechanism of P2Y1 Antagonism cluster_orthosteric Orthosteric Antagonism (MRS2500) cluster_allosteric Allosteric Antagonism (this compound) ADP_ortho ADP P2Y1R_ortho P2Y1 Receptor (Orthosteric Site) ADP_ortho->P2Y1R_ortho Binds MRS2500 MRS2500 MRS2500->P2Y1R_ortho Competitively Binds No_Activation_ortho No Signal Transduction P2Y1R_ortho->No_Activation_ortho Blocked ADP_allo ADP P2Y1R_allo P2Y1 Receptor (Allosteric Site) ADP_allo->P2Y1R_allo Binding Inhibited This compound This compound This compound->P2Y1R_allo Binds to Allosteric Site Conformational_Change Conformational Change P2Y1R_allo->Conformational_Change Induces Reduced_Affinity Reduced Agonist Affinity/ Efficacy Conformational_Change->Reduced_Affinity

Caption: Mechanism of P2Y1 Antagonism

Experimental_Workflow Experimental Workflow for P2Y1 Antagonist Validation start Start prepare_reagents Prepare Antagonist Solutions (this compound, MRS2500, etc.) start->prepare_reagents assay_choice Select Assay prepare_reagents->assay_choice platelet_agg Platelet Aggregation Assay assay_choice->platelet_agg Functional calcium_mob Calcium Mobilization Assay assay_choice->calcium_mob Signaling perform_platelet_assay Perform Platelet Aggregation Protocol platelet_agg->perform_platelet_assay perform_calcium_assay Perform Calcium Mobilization Protocol calcium_mob->perform_calcium_assay data_analysis Data Analysis (IC50/EC50 Determination) perform_platelet_assay->data_analysis perform_calcium_assay->data_analysis compare Compare Potency and Efficacy data_analysis->compare conclusion Conclusion on Antagonistic Profile compare->conclusion end End conclusion->end

Caption: Workflow for P2Y1 Antagonist Validation

References

BPTU: A Potent and Selective P2Y1 Receptor Antagonist with Limited Cross-Reactivity Data

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the selectivity profile of BPTU, a non-nucleotide allosteric antagonist of the P2Y1 receptor. This guide provides a comparative analysis of its activity, available experimental data, and the underlying signaling pathways.

This compound (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) has emerged as a valuable tool for studying the physiological and pathological roles of the P2Y1 receptor, a key player in ADP-mediated platelet aggregation and other cellular processes. Its characterization as a potent and selective antagonist for P2Y1 is well-documented; however, a comprehensive understanding of its interaction with other P2Y receptor subtypes is less clear from publicly available data. This guide aims to summarize the existing data on this compound's activity and provide context for its use in research.

Quantitative Analysis of this compound Activity

This compound's antagonistic properties have been quantified in various functional and binding assays. The available data consistently demonstrate its high potency at the P2Y1 receptor.

ReceptorAssay TypeSpecies/TissueParameterValue (µM)Reference
P2Y1Membrane Binding Assay-Ki0.006[1]
P2Y1ADP-induced Platelet AggregationHumanIC502.1[1]
P2Y1Functional AntagonismRat ColonEC500.3[2][3][4]
P2Y1Functional AntagonismMouse ColonEC500.06[2][3][4]

Note on Cross-Reactivity: Extensive searches of the scientific literature did not yield comprehensive quantitative data on the cross-reactivity of this compound with other P2Y receptor subtypes (P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). While this compound is frequently described as a "selective" P2Y1 antagonist, this claim is based on its potent activity at P2Y1 rather than extensive screening against other family members. Researchers should exercise caution and independently validate the selectivity of this compound in their experimental systems if off-target effects on other P2Y receptors are a concern.

P2Y Receptor Signaling Pathways

The P2Y receptor family is a group of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides. They can be broadly classified based on their primary G protein coupling.

  • Gq-coupled P2Y Receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Gi-coupled P2Y Receptors (P2Y12, P2Y13, P2Y14): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

This compound, as an antagonist of the Gq-coupled P2Y1 receptor, blocks the signaling cascade initiated by ADP, thereby preventing the rise in intracellular calcium that is crucial for platelet shape change and aggregation.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2_release->Cellular_Response PKC->Cellular_Response ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Blocks

P2Y1 Receptor Signaling Pathway.

Experimental Methodologies

While the specific, detailed protocols from the original publications characterizing this compound were not accessible, the following represent standard methodologies for assessing the activity of compounds at P2Y receptors.

Calcium Mobilization Assay

This is a common functional assay for Gq-coupled receptors like P2Y1. It measures the increase in intracellular calcium upon receptor activation.

Objective: To determine the potency of an antagonist (like this compound) in inhibiting the agonist-induced calcium response.

General Protocol:

  • Cell Culture: Cells stably or transiently expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells) are cultured in 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control for a defined period.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR® instrument). The agonist (e.g., ADP for P2Y1) is added to the wells, and the fluorescence intensity is measured in real-time.

  • Data Analysis: The increase in fluorescence is plotted against time. The antagonist's potency is determined by measuring the inhibition of the agonist-induced response at different antagonist concentrations and calculating an IC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed cells expressing P2Y receptor in microplate B Culture cells overnight A->B C Load cells with calcium-sensitive dye B->C D Pre-incubate with varying concentrations of this compound (Antagonist) C->D E Place plate in fluorescence reader (FLIPR) D->E F Add ADP (Agonist) & measure fluorescence E->F G Analyze data to determine IC50 of this compound F->G

General Workflow for a Calcium Mobilization Assay.
Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a test compound.

Objective: To determine the affinity of an unlabeled compound (like this compound) for the P2Y1 receptor by its ability to compete with a radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2Y1 receptor.

  • Assay Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500) and varying concentrations of the unlabeled competitor compound (this compound).

  • Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a well-established, potent allosteric antagonist of the P2Y1 receptor. The available data robustly support its use as a selective tool for investigating P2Y1-mediated signaling. However, researchers should be aware of the limited availability of comprehensive cross-reactivity data against other P2Y receptor subtypes. When designing experiments where the involvement of other P2Y receptors cannot be excluded, it is advisable to perform secondary assays to confirm the selectivity of this compound within the specific biological context.

References

Unveiling the Allosteric Modulation of P2Y1: A Comparative Guide to BPTU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric antagonist BPTU with the orthosteric antagonist MRS2500, focusing on their interaction with the P2Y1 receptor. The P2Y1 receptor, a key player in ADP-mediated platelet aggregation, presents a promising target for novel antithrombotic therapies. Understanding the nuances of allosteric modulation is critical for the development of next-generation therapeutics with potentially improved safety and efficacy profiles.

Quantitative Comparison of P2Y1 Receptor Antagonists

The following table summarizes the key quantitative parameters for the allosteric antagonist this compound and the orthosteric antagonist MRS2500, providing a clear comparison of their binding affinities and functional potencies at the human P2Y1 receptor.

ParameterThis compound (Allosteric Antagonist)MRS2500 (Orthosteric Antagonist)Reference
Binding Affinity (KB/Kd) KB = 6.83 ± 1.22 nMKd = 1.2 nM[1][2]
Binding Site Allosteric site on the external receptor-lipid interface, outside the transmembrane bundle.Orthosteric site within the seven-transmembrane helical bundle.[3]
Mechanism of Action Negative Allosteric Modulator (NAM) that stabilizes an inactive conformation of the receptor.Competitive antagonist that directly blocks the binding of the endogenous agonist ADP.[3]

P2Y1 Receptor Signaling Pathway and Modulation

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), a signaling cascade is initiated, leading to platelet aggregation. This compound, as a negative allosteric modulator, binds to a site distinct from the ADP binding pocket and induces a conformational change that prevents receptor activation.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to orthosteric site This compound This compound (Allosteric Antagonist) This compound->P2Y1 Binds to allosteric site Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces Platelet Platelet Aggregation DAG->Platelet Ca2->Platelet

Caption: P2Y1 signaling and allosteric inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional activity of allosteric modulators like this compound at the P2Y1 receptor.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki or KB) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 or HEK293 cells).

  • Radioligand: [3H]2MeSADP or [125I]MRS2500.

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or the non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50, from which the Ki or KB can be calculated.

Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to modulate the agonist-induced increase in intracellular calcium, a key downstream event in the P2Y1 signaling pathway.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • P2Y1 receptor agonist (e.g., 2-MeSADP).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound (antagonist) and incubate for a specific period.

  • Add a fixed concentration of the agonist (e.g., the EC80 concentration of 2-MeSADP) to stimulate the receptor.

  • Measure the change in fluorescence over time using a fluorescence plate reader.

  • The antagonist potency (IC50) is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

Experimental Workflow for Allosteric Modulator Characterization

The discovery and characterization of allosteric modulators for a GPCR like P2Y1 typically follows a structured workflow.

Allosteric_Modulator_Workflow cluster_discovery Discovery & Initial Characterization cluster_detailed Detailed Mechanistic Studies cluster_validation In Vitro & In Vivo Validation Screening High-Throughput Screening (HTS) (e.g., Functional Assay) Hit_ID Hit Identification Screening->Hit_ID Schild Schild Analysis (Functional Assay) Hit_ID->Schild Affinity Binding Affinity Determination (Radioligand Binding Assay) Hit_ID->Affinity Kinetics Binding Kinetics (Association/Dissociation Assays) Schild->Kinetics Confirm Allostery Affinity->Kinetics Allosteric_Probe Allosteric Probe Displacement Kinetics->Allosteric_Probe Mutagenesis Site-Directed Mutagenesis (Binding Site Mapping) Allosteric_Probe->Mutagenesis In_Vitro In Vitro Models (e.g., Platelet Aggregation Assay) Mutagenesis->In_Vitro In_Vivo In Vivo Models (e.g., Thrombosis Models) In_Vitro->In_Vivo

Caption: Workflow for identifying and characterizing allosteric modulators.

References

Comparative Efficacy of BPTES (Glutaminase Inhibitor) Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent allosteric inhibitor of kidney-type glutaminase (GLS1), across different species. BPTES has been instrumental as a chemical probe to explore the therapeutic potential of glutaminase inhibition in cancer metabolism.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound of interest is BPTES. Initial searches may confuse this with BPTU, a P2Y1 receptor antagonist. This guide focuses exclusively on the glutaminase inhibitor, BPTES.

Mechanism of Action

BPTES is a selective, allosteric inhibitor of GLS1, the kidney-type isoform of glutaminase.[1][2][4][5] It does not compete with the substrate, glutamine, at the active site. Instead, it binds to a distinct site on the enzyme, promoting the formation of a stable, inactive tetramer.[4][5][6][7][8] This inhibition blocks the conversion of glutamine to glutamate, a critical step in the metabolic reprogramming of many cancer cells that rely on glutaminolysis for survival and proliferation.[9][10][11] While BPTES has been a foundational tool, its moderate potency and poor aqueous solubility have spurred the development of more drug-like analogs, such as CB-839 (Telaglenastat).[10][12]

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of BPTES from in vitro and in vivo studies. Direct, systematic comparative studies of BPTES across different species are limited, with most data originating from human cancer cell lines and mouse xenograft models.

Table 1: In Vitro Efficacy of BPTES against Glutaminase and Cancer Cell Lines

Target/Cell LineSpeciesAssay TypeEfficacy Metric (Value)Reference(s)
Kidney-Type Glutaminase (KGA)RatEnzyme InhibitionKᵢ ≈ 3 µM[4][5]
P493 (Human Lymphoma B cells)HumanCell GrowthGrowth attenuation[1][2]
Triple-Negative Breast Cancer (TNBC) Cell Lines Human Cell Proliferation IC₅₀ Range: 4 - 74 µM [13]
Sensitive TNBC LinesHumanCell ProliferationIC₅₀: 4 - 16 µM[13]
Resistant TNBC LinesHumanCell ProliferationIC₅₀: 36 - 74 µM[13]

Table 2: In Vivo Efficacy of BPTES in Preclinical Models

ModelCancer TypeSpecies of ModelTreatmentKey OutcomeReference(s)
P493 XenograftHuman LymphomaMouseBPTESAttenuation of tumor growth[1][2][9]
MYC-mediated Hepatocellular CarcinomaLiver CancerMouseBPTESProlonged survival[9]

Experimental Protocols

Glutaminase Activity Assay

This assay measures the enzymatic activity of glutaminase and its inhibition by compounds like BPTES.

Methodology:

  • Enzyme Source: Recombinant glutaminase or lysates from cells or tissues of the species of interest.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-acetate, pH 8.6) containing the substrate, L-glutamine.

  • Inhibitor Addition: Add varying concentrations of BPTES (typically dissolved in DMSO) to the reaction mixture. A vehicle control (DMSO alone) is also included.

  • Reaction Initiation: The reaction is started by the addition of the glutaminase enzyme source.

  • Incubation: The reaction is incubated at 37°C for a predetermined time.

  • Detection of Glutamate: The amount of glutamate produced is quantified. A common method is a coupled reaction with glutamate dehydrogenase (GDH), where the conversion of glutamate to α-ketoglutarate is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is measured by absorbance at 340 nm.

  • Data Analysis: The rate of glutamate production at each BPTES concentration is used to calculate the IC₅₀ value.

Cell Proliferation (Viability) Assay

This assay determines the effect of BPTES on the growth of cancer cells.

Methodology:

  • Cell Culture: Plate cancer cells from the desired species (e.g., human, mouse, rat) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of BPTES or a vehicle control.

  • Incubation: Incubate the cells for a specified period, typically 72 hours.

  • Viability Assessment: Measure cell viability using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals.

  • Quantification: Dissolve the formazan crystals in a solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the results to determine the IC₅₀ for cell proliferation.

Mandatory Visualization

Glutamine Metabolism and BPTES Inhibition Pathway

Gln_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Gln_ext Glutamine Gln_in Glutamine Gln_ext->Gln_in Transporter GLS1 Glutaminase (GLS1) Gln_in->GLS1 Glu Glutamate aKG α-Ketoglutarate Glu->aKG TCA TCA Cycle aKG->TCA GLS1->Glu BPTES BPTES BPTES->GLS1 Allosteric Inhibition

Caption: BPTES allosterically inhibits glutaminase (GLS1), blocking the conversion of glutamine to glutamate.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow start Start step1 Culture cancer cells (human, mouse, rat) start->step1 step2 Seed cells in multi-well plates step1->step2 step3 Treat with serial dilutions of BPTES step2->step3 step4 Incubate for a defined period (e.g., 72h) step3->step4 step5 Perform cell viability assay (MTT) step4->step5 step6 Measure absorbance step5->step6 step7 Calculate IC₅₀ step6->step7 end End step7->end

Caption: A generalized workflow for determining the half-maximal inhibitory concentration (IC₅₀) of BPTES.

References

Independent Verification of BPTU's Effect on Neuromuscular Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential effects of the transient receptor potential ankyrin 1 (TRPA1) channel antagonist, BPTU, on neuromuscular responses. A comprehensive review of independently published literature reveals a significant gap in direct experimental data verifying the effects of this compound at the neuromuscular junction. This document, therefore, serves a dual purpose: to summarize the established principles of neuromuscular transmission and the pharmacology of well-characterized neuromuscular modulators, and to present a hypothetical framework for the potential, yet unverified, role of TRPA1 channels and their antagonists like this compound in this context. By highlighting this research gap, this guide aims to stimulate future investigation into this novel area of neuromuscular physiology.

Introduction to Neuromuscular Transmission

The neuromuscular junction (NMJ) is a specialized synapse responsible for transmitting signals from motor neurons to skeletal muscle fibers, thereby initiating muscle contraction. This process is mediated by the neurotransmitter acetylcholine (ACh). Upon the arrival of an action potential at the motor neuron terminal, voltage-gated calcium channels open, leading to an influx of calcium ions. This triggers the fusion of synaptic vesicles containing ACh with the presynaptic membrane, releasing ACh into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's motor end-plate, causing a depolarization that, if it reaches a threshold, generates a muscle action potential and subsequent muscle contraction.

This compound: A TRPA1 Channel Antagonist

This compound (1,3-Benzenedicarboxamide, N1,N3-di-p-tolyl-) is recognized as an antagonist of the TRPA1 channel, a non-selective cation channel. TRPA1 channels are widely expressed in sensory neurons and are known to be involved in the detection of noxious stimuli, leading to pain and neurogenic inflammation. The primary therapeutic focus for TRPA1 antagonists has been in the treatment of pain and inflammatory conditions.

Comparative Analysis of Neuromuscular Modulators

To provide a context for the potential effects of this compound, this section compares its known characteristics with those of established neuromuscular blocking agents. It is critical to note that the effects of this compound on neuromuscular transmission are currently hypothetical due to the absence of direct experimental verification in the reviewed literature.

FeatureThis compound (Hypothetical)Non-Depolarizing Blockers (e.g., Rocuronium)Depolarizing Blockers (e.g., Succinylcholine)
Primary Target TRPA1 ChannelsNicotinic Acetylcholine Receptors (nAChRs)Nicotinic Acetylcholine Receptors (nAChRs)
Mechanism of Action Unknown at the NMJ. Potentially modulates ion channel activity or neurotransmitter release via TRPA1 antagonism.Competitive antagonist of ACh at nAChRs, preventing depolarization of the motor end-plate.Agonist at nAChRs, causing persistent depolarization of the motor end-plate, leading to receptor desensitization and muscle paralysis.
Effect on Muscle Unknown. Could potentially modulate muscle excitability or contractility if TRPA1 channels are present and functional on muscle fibers.Flaccid paralysis.Initial muscle fasciculations followed by flaccid paralysis.
Clinical Use Not established for neuromuscular block. Investigated for pain and inflammation.Induction of muscle relaxation during surgery and mechanical ventilation.Rapid sequence intubation due to its fast onset and short duration of action.
Reversal Not applicable.Reversible by acetylcholinesterase inhibitors (e.g., neostigmine) or specific binding agents (e.g., sugammadex).Not reversed by acetylcholinesterase inhibitors; recovery is spontaneous via metabolism by plasma cholinesterase.

Signaling Pathways and Experimental Workflows

Neuromuscular Junction Signaling Pathway

The following diagram illustrates the canonical signaling pathway at the neuromuscular junction.

Neuromuscular Junction Signaling Pathway cluster_neuron Motor Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber (Motor End-Plate) Action Potential Action Potential Voltage-gated Ca2+ Channel (Presynaptic) Voltage-gated Ca²⁺ Channel Action Potential->Voltage-gated Ca2+ Channel (Presynaptic) 1. Arrival Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel (Presynaptic)->Ca2+ Influx 2. Opens Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) 3. Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release 4. Exocytosis ACh ACh AChE AChE ACh->AChE Degradation nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 5. Binds Na+ Influx Na+ Influx nAChR->Na+ Influx 6. Opens End-Plate Potential End-Plate Potential Na+ Influx->End-Plate Potential 7. Generates Voltage-gated Na+ Channel (Postsynaptic) Voltage-gated Na⁺ Channel End-Plate Potential->Voltage-gated Na+ Channel (Postsynaptic) 8. Activates Muscle Action Potential Muscle Action Potential Voltage-gated Na+ Channel (Postsynaptic)->Muscle Action Potential 9. Generates Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction 10. Initiates

Canonical signaling cascade at the neuromuscular junction.
Hypothetical Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a potential experimental workflow to independently verify the effects of this compound on neuromuscular responses.

Experimental Workflow for this compound Investigation cluster_prep Preparation cluster_stim Stimulation & Recording cluster_drug Drug Application cluster_analysis Data Analysis A1 In vitro: Phrenic nerve-hemidiaphragm preparation B1 Nerve Stimulation (Supramaximal pulses) A1->B1 B2 Direct Muscle Stimulation A1->B2 A2 In vivo: Anesthetized animal model A2->B1 A2->B2 C1 Record Muscle Twitch Tension (Force transducer) B1->C1 C2 Record Compound Muscle Action Potential (Electromyography - EMG) B1->C2 B2->C1 B2->C2 D1 Baseline Measurement (Control solution) C1->D1 C2->D1 D2 This compound Application (Varying concentrations) D1->D2 1. D3 Positive Control (e.g., d-tubocurarine) D2->D3 2. D4 Washout D3->D4 3. E1 Compare twitch tension amplitude and time course D4->E1 E2 Compare CMAP amplitude, latency, and duration D4->E2 E3 Statistical Analysis (e.g., ANOVA) E1->E3 E2->E3

Proposed workflow to test this compound's neuromuscular effects.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the effects of this compound on neuromuscular responses, based on standard practices in the field.

In Vitro Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method allows for the direct measurement of muscle contractile responses to nerve stimulation in a controlled environment.

  • Tissue Preparation: A rat or mouse is euthanized, and the phrenic nerve and diaphragm are carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) using platinum electrodes.

  • Recording: The contractile force of the hemidiaphragm is measured using an isometric force transducer connected to a data acquisition system.

  • Drug Application: After obtaining a stable baseline of twitch responses, this compound is added to the organ bath at increasing concentrations. A known neuromuscular blocker, such as d-tubocurarine, can be used as a positive control. A washout period with fresh Krebs-Henseleit solution should follow drug application to assess reversibility.

  • Data Analysis: Changes in twitch tension amplitude are measured and expressed as a percentage of the baseline response.

In Vivo Electromyography (EMG) and Muscle Force Measurement

This in vivo approach assesses neuromuscular function in a whole-animal model.

  • Animal Preparation: An animal (e.g., rat) is anesthetized, and stimulating electrodes are placed on a peripheral nerve, such as the sciatic nerve. Recording electrodes are inserted into the corresponding muscle, for instance, the tibialis anterior, to measure the compound muscle action potential (CMAP). A force transducer can be attached to the tendon of the muscle to measure contractile force.

  • Stimulation: The nerve is stimulated with single supramaximal pulses to elicit a maximal M-wave (the electrical response of the muscle) and a corresponding twitch contraction.

  • Drug Administration: this compound can be administered systemically (e.g., intravenously or intraperitoneally) or locally. Baseline measurements are taken before administration, and responses are monitored over time after administration.

  • Data Analysis: The amplitude, latency, and duration of the CMAP are analyzed. The peak twitch tension and time to peak tension are also measured.

Conclusion and Future Directions

The current body of scientific literature lacks independent verification of the effects of the TRPA1 antagonist this compound on neuromuscular responses. While this compound is a known modulator of sensory neuron function, its impact on the motor pathways of the neuromuscular junction remains unexplored. The comparative analysis with established neuromuscular blocking agents highlights the distinct mechanisms of action of these drugs and underscores the novelty of investigating TRPA1 channels in the context of neuromuscular transmission.

The experimental protocols and workflows outlined in this guide provide a clear path for future research to address this knowledge gap. Such studies are essential to determine if TRPA1 channels represent a novel therapeutic target for modulating neuromuscular function and to fully characterize the pharmacological profile of this compound. Researchers in neuromuscular physiology and drug development are encouraged to pursue these lines of investigation.

A Head-to-Head Comparison of Antithrombotic Agents: BPTU and Clopidogrel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for more effective and safer antithrombotic agents is a continuous endeavor. This guide provides a detailed, data-driven comparison of two such agents: BPTU, a P2Y1 receptor antagonist, and clopidogrel, a widely used P2Y12 receptor inhibitor.

This publication objectively examines the antithrombotic profiles of this compound and clopidogrel, presenting available experimental data to facilitate a comprehensive understanding of their mechanisms and potential therapeutic applications.

Executive Summary

Clopidogrel, a cornerstone of antiplatelet therapy, acts by irreversibly inhibiting the P2Y12 receptor, a key player in adenosine diphosphate (ADP)-induced platelet aggregation. In contrast, this compound (also known as BMS-646786) is a non-nucleotide allosteric antagonist of the P2Y1 receptor, another purinergic receptor involved in the initial stages of platelet activation. This fundamental difference in their molecular targets underpins their distinct pharmacological profiles. While extensive clinical data is available for clopidogrel, this compound remains a compound primarily explored in preclinical settings. This guide synthesizes the available non-clinical data for a comparative analysis.

Mechanism of Action: Targeting Different Receptors in the Platelet Activation Pathway

The aggregation of platelets is a critical process in the formation of a thrombus. ADP, released from dense granules of activated platelets, plays a pivotal role in this process by activating two key purinergic receptors on the platelet surface: P2Y1 and P2Y12.

Clopidogrel is a prodrug that is metabolized in the liver to its active form, which then selectively and irreversibly binds to the P2Y12 receptor. This binding prevents ADP from activating the receptor, thereby inhibiting a sustained platelet aggregation response.

This compound , on the other hand, is an allosteric antagonist of the P2Y1 receptor. It does not compete with ADP for the binding site but rather binds to a different site on the receptor, changing its conformation and preventing its activation by ADP. The P2Y1 receptor is primarily involved in the initial shape change and transient aggregation of platelets in response to ADP.

dot

Figure 1. Signaling pathways of ADP-induced platelet aggregation and points of intervention for this compound and clopidogrel.

Comparative Efficacy Data

Direct comparative studies on the antithrombotic effects of this compound and clopidogrel are limited in publicly available literature. However, by examining their individual activities, we can draw some inferences.

ParameterThis compoundClopidogrel
Target P2Y1 Receptor (Allosteric Antagonist)P2Y12 Receptor (Irreversible Antagonist)
EC50 (P2Y1 Antagonism) 0.06-0.3 μM[1]Not Applicable
Inhibition of Platelet Aggregation Reduces platelet aggregationPotent inhibitor of ADP-induced platelet aggregation
Antithrombotic Activity Demonstrates antithrombotic activity[1]Well-established antithrombotic effects in various models

Table 1. Summary of Receptor Affinity and In Vitro Activity.

Experimental Protocols

To aid in the design of future comparative studies, this section outlines common experimental methodologies for evaluating the antithrombotic effects of compounds like this compound and clopidogrel.

In Vitro Platelet Aggregation Assay

This assay is fundamental for assessing the direct effect of a compound on platelet function.

dot

Platelet_Aggregation_Assay cluster_workflow Workflow start Start: Obtain Platelet-Rich Plasma (PRP) incubate Incubate PRP with Test Compound (this compound or Clopidogrel active metabolite) or Vehicle Control start->incubate induce Induce Aggregation (e.g., with ADP) incubate->induce measure Measure Light Transmittance (Aggregometer) induce->measure analyze Analyze Data: Calculate % Inhibition measure->analyze end End: Determine IC50 analyze->end

Figure 2. Experimental workflow for in vitro platelet aggregation assay.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors or animal models into tubes containing an anticoagulant (e.g., sodium citrate).

  • PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifugation of the whole blood at a low speed.

  • Incubation: PRP is incubated with varying concentrations of the test compound (this compound or the active metabolite of clopidogrel) or a vehicle control for a specified period.

  • Aggregation Induction: Platelet aggregation is induced by adding an agonist, typically ADP.

  • Measurement: The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the platelet aggregation) can then be determined.

In Vivo Thrombosis Models

Animal models are crucial for evaluating the antithrombotic efficacy and safety profile of a compound in a physiological setting. A commonly used model is the ferric chloride-induced arterial thrombosis model.

dot

In_Vivo_Thrombosis_Model cluster_procedure Procedure start Start: Anesthetize Animal Model (e.g., Mouse or Rat) expose_artery Surgically Expose Carotid Artery start->expose_artery drug_admin Administer Test Compound (this compound or Clopidogrel) or Vehicle expose_artery->drug_admin induce_injury Induce Vascular Injury (Apply Ferric Chloride-Saturated Filter Paper) drug_admin->induce_injury monitor_flow Monitor Blood Flow (e.g., with Doppler Flow Probe) induce_injury->monitor_flow measure_occlusion Measure Time to Occlusion (TTO) monitor_flow->measure_occlusion end End: Assess Thrombus Weight (optional) measure_occlusion->end

References

BPTU: A Selective P2Y1 Inhibitor for Cardiopulmonary and Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cardiovascular and gastrointestinal physiology, the selective targeting of purinergic receptors is a critical area of investigation. BPTU (BMS-646786) has emerged as a potent, non-nucleotide, allosteric antagonist of the P2Y1 receptor, offering a valuable tool for dissecting the receptor's role in platelet aggregation and smooth muscle contraction. This guide provides a comparative overview of this compound's performance against other P2Y1 inhibitors, supported by experimental data and detailed protocols.

The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a key role in initiating platelet aggregation and modulating inhibitory neuromuscular responses in the gastrointestinal tract.[1] Its inhibition is a promising strategy for antithrombotic therapies with potentially reduced bleeding risks compared to broader antiplatelet agents.

Comparative Analysis of P2Y1 Inhibitors

This compound distinguishes itself as an allosteric antagonist, binding to a site on the receptor distinct from the endogenous ligand binding pocket.[1][2] This mode of action can offer advantages in terms of selectivity and potential for finer modulation of receptor activity. The following table summarizes the inhibitory potency of this compound and other notable P2Y1 inhibitors.

CompoundTypeTargetAssayPotency (Ki)Potency (IC50/EC50)
This compound Allosteric AntagonistHuman P2Y1Radioligand Binding6 nM[3]2.1 µM (hPRP Aggregation)[3], 0.06-0.3 µM (Colon Contraction)
MRS2500 Competitive AntagonistHuman P2Y1Radioligand Binding0.78 nM[4][5]0.95 nM (Platelet Aggregation)[4]
PIT (2,2'-Pyridylisatogen tosylate) Non-competitive AntagonistHuman P2Y1Inositol Phosphate Accumulation-0.14 µM[6]
NF 449 AntagonistRat P2X1Electrophysiology-0.28 nM (rP2X1)[7][8]
PPADS Non-selective AntagonistP2X1-5, P2Y1, P2Y2, P2Y4Multiple-1-4 µM (P2X1-5), ~0.9 µM (P2Y2-like)[9]

P2Y1 Signaling Pathway

Activation of the P2Y1 receptor by ADP initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in both platelet shape change and aggregation, as well as in the modulation of smooth muscle tone.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release Platelet_Response Platelet Shape Change & Aggregation Ca2_release->Platelet_Response Initiates ADP ADP ADP->P2Y1 Binds ER->Ca2_release Triggers

P2Y1 Receptor Signaling Cascade

Experimental Validation Workflow

The validation of a selective P2Y1 inhibitor like this compound involves a series of in vitro assays to determine its potency, selectivity, and functional effects. A typical workflow begins with binding assays to determine the affinity of the compound for the receptor, followed by functional assays to measure its ability to block receptor-mediated signaling and physiological responses.

P2Y1_Inhibitor_Validation_Workflow Start Compound Synthesis (e.g., this compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Physiological_Assay Platelet Aggregation Assay (Confirm Functional Blockade) Functional_Assay->Physiological_Assay Selectivity_Screening Selectivity Screening (vs. other P2Y receptors) Functional_Assay->Selectivity_Screening Conclusion Validated Selective P2Y1 Inhibitor Physiological_Assay->Conclusion Selectivity_Screening->Conclusion

Workflow for Validating P2Y1 Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2Y1 inhibitors. Below are representative protocols for key validation assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human P2Y1 receptor

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligand (e.g., [3H]MRS2500)

  • Test compound (e.g., this compound) at various concentrations

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes from HEK293-P2Y1 cells by homogenization and centrifugation.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]MRS2500 and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y1 agonist.

Materials:

  • HEK293 cells expressing the P2Y1 receptor

  • Fluo-4 AM calcium indicator dye

  • P2Y1 agonist (e.g., ADP)

  • Test compound (e.g., this compound)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed HEK293-P2Y1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate for a short period.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the P2Y1 agonist (ADP) into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Calculate the percentage of inhibition of the agonist-induced calcium response by the test compound at each concentration to determine the IC50 value.

Platelet Aggregation Assay

This assay directly measures the functional effect of a P2Y1 inhibitor on platelet aggregation, a key physiological response mediated by the receptor.

Materials:

  • Freshly drawn human blood anticoagulated with citrate

  • Platelet-rich plasma (PRP)

  • P2Y1 agonist (e.g., ADP)

  • Test compound (e.g., this compound)

  • Platelet aggregometer

Procedure:

  • Prepare PRP by centrifuging the anticoagulated blood at a low speed.

  • Adjust the platelet count in the PRP to a standardized concentration.

  • Pre-incubate the PRP with either vehicle or varying concentrations of the test compound at 37°C.

  • Place the PRP sample in the aggregometer and establish a baseline light transmission.

  • Add the P2Y1 agonist (ADP) to induce platelet aggregation.

  • Monitor the change in light transmission over time as platelets aggregate.

  • The extent of aggregation is measured as the maximum change in light transmission.

  • Determine the IC50 of the test compound by calculating the concentration that inhibits 50% of the ADP-induced platelet aggregation.[10][11][12]

Conclusion

This compound represents a valuable addition to the toolkit of researchers studying P2Y1 receptor pharmacology. Its allosteric mechanism and high selectivity offer distinct advantages for investigating the receptor's role in health and disease. The comparative data and detailed protocols provided in this guide are intended to facilitate the objective evaluation and application of this compound and other P2Y1 inhibitors in a research setting, ultimately contributing to the development of novel therapeutics for cardiovascular and gastrointestinal disorders.

References

Safety Operating Guide

Navigating the Disposal of BPTU: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding BPTU: Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step in determining the appropriate disposal route. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC23H22F3N3O[1]
Molecular Weight445.43 g/mol [1][2]
AppearanceSolid[1]
Purity≥98% (HPLC)
EC500.06-0.3 μM (P2Y1 receptor antagonist)

Experimental Protocols for Safe Disposal

In the absence of explicit protocols for this compound, a risk-based approach grounded in established hazardous waste disposal procedures is essential. The following methodology outlines the key steps for the safe disposal of this compound waste.

1. Waste Identification and Characterization:

  • Initial Determination: The first step is to determine if the this compound waste is a regulated hazardous waste. This determination can be based on the generator's knowledge of the waste's composition or through chemical analysis if the composition is unknown.[3] This must be done at the moment the substance is designated as waste.[3]

  • Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) governs hazardous waste in the United States, with regulations detailed in the Code of Federal Regulations (40 CFR Parts 260-299).[4] Generators are legally required to identify their hazardous wastes with all applicable codes.[5]

2. Segregation and Container Management:

  • Incompatible Wastes: this compound waste should be segregated from other incompatible wastes to prevent chemical reactions.[6][7]

  • Container Requirements: Waste must be collected in a container that is compatible with its contents.[3] The container must be in good condition, with no leaks or cracks, and kept tightly sealed except when adding waste.[3][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents. Chemical abbreviations are not acceptable.[6]

3. Accumulation and Storage:

  • Point of Generation: Hazardous waste should be accumulated and stored at its point of generation until it is removed for disposal.[3]

  • Secondary Containment: Store waste containers in secondary containment to prevent spills from reaching the environment.[6]

  • Weekly Inspections: Accumulation areas must be inspected weekly for leaks and deterioration.[5]

4. Disposal Procedures:

  • Prohibited Disposal: Hazardous chemical waste such as this compound should never be disposed of down the drain or in the regular trash.[3][6][8]

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the management of regulated wastes.[8] Contact them to schedule a waste pickup and for guidance on specific disposal procedures.

  • Transportation: Shipments of hazardous waste must comply with the Department of Transportation (DOT) Hazardous Materials Regulations.[5] This is typically handled by the institution's EHS and their contracted waste disposal vendors.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

BPTU_Disposal_Workflow start Generation of this compound Waste waste_determination Waste Determination (Hazardous vs. Non-Hazardous) start->waste_determination non_hazardous Dispose as Non-Hazardous Waste (Consult EHS) waste_determination->non_hazardous Non-Hazardous segregate Segregate this compound Waste waste_determination->segregate Hazardous containerize Select & Label Compatible Container segregate->containerize accumulate Accumulate in Designated Area (Secondary Containment) containerize->accumulate ehs_contact Contact Environmental Health & Safety (EHS) accumulate->ehs_contact pickup Schedule Waste Pickup ehs_contact->pickup end_disposal Proper Disposal by Certified Vendor pickup->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these general yet critical procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and EHS department for definitive procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.